Antitumor agent-122
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H30N4O2S2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
benzyl 4-[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-6-yl]piperazine-1-carbodithioate |
InChI |
InChI=1S/C28H30N4O2S2/c1-29(2)13-18-32-26(33)22-10-6-9-21-24(12-11-23(25(21)22)27(32)34)30-14-16-31(17-15-30)28(35)36-19-20-7-4-3-5-8-20/h3-12H,13-19H2,1-2H3 |
InChI Key |
MSWXPGNCXHFNIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)N4CCN(CC4)C(=S)SCC5=CC=CC=C5)C=CC=C3C1=O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Synthesis of Antitumor Agent-122 (Compound 5j)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Antitumor agent-122 (also referred to as compound 5j), a novel multi-target antitumor agent. This agent, identified from a series of 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivatives, has demonstrated significant antiproliferative activity in various cancer cell lines, including cisplatin-resistant strains.[1] Its multifaceted mechanism of action, encompassing the induction of ferroptosis, autophagy, and apoptosis, along with cell cycle arrest, marks it as a promising candidate for further preclinical and clinical development.[1] This guide details the discovery, synthesis, and biological evaluation of this compound, presenting key data and experimental methodologies to support ongoing research and development in oncology.
Introduction
The development of novel anticancer agents with high efficacy, low toxicity, and the ability to overcome drug resistance is a critical objective in oncological research.[2] The 1,8-naphthalimide scaffold has been a subject of interest due to the excellent anti-tumor activity of its derivatives, such as Amonafide and Mitonafide, which have advanced to clinical trials.[3] These molecules are known to intercalate with DNA and inhibit topoisomerase-II.[3] this compound (compound 5j) emerges from a rational drug design strategy aimed at creating multi-target agents to enhance therapeutic efficacy and circumvent resistance.
Discovery and Design
This compound was developed as part of a series of 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivatives. The design strategy involved combining the 1,8-naphthalimide core with a piperazine linker and a dithiobenzyl moiety to explore novel mechanisms of antitumor activity beyond DNA intercalation. This approach led to the identification of compound 5j as a lead candidate due to its superior in vitro antiproliferative activity across a panel of cancer cell lines.
Synthesis of this compound (Compound 5j)
The synthesis of this compound follows a multi-step protocol. The following is a generalized representation based on synthetic strategies for similar 1,8-naphthalimide-piperazine derivatives. For the specific and detailed protocol, it is imperative to consult the primary literature by Liang SM, et al. (2023) in the European Journal of Medicinal Chemistry.
General Synthetic Workflow
The synthesis likely involves the initial preparation of a 1,8-naphthalimide intermediate containing a leaving group, followed by nucleophilic substitution with a piperazine derivative, and subsequent introduction of the dithiobenzyl group.
Experimental Protocols
Note: The following are representative protocols based on the synthesis of similar compounds and should be adapted based on the specific details in the primary publication.
Step 1: Synthesis of 4-Bromo-N-(tert-butoxycarbonyl)piperazinyl-1,8-naphthalimide A mixture of 4-bromo-1,8-naphthalic anhydride and N-Boc-piperazine is refluxed in a suitable solvent such as ethanol or ethylene glycol methyl ether. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and washed.
Step 2: Boc Deprotection The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group, yielding the piperazinyl-1,8-naphthalimide intermediate.
Step 3: Synthesis of this compound (Compound 5j) The deprotected piperazine intermediate is then reacted with a suitable dithiobenzyl-containing electrophile in the presence of a base to yield the final product, this compound.
Purification: The final compound is purified using column chromatography on silica gel with an appropriate eluent system. The structure and purity are confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Data
This compound has demonstrated potent antiproliferative activity against a range of human cancer cell lines.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 5.23 |
| HepG2 | Hepatocellular Carcinoma | 3.60 |
| SKOV3 | Ovarian Cancer | 1.43 |
| T24 | Bladder Cancer | 3.03 |
| A549/DDP | Cisplatin-resistant Lung Cancer | Active |
Data sourced from MedChemExpress, citing Liang SM, et al. Eur J Med Chem. 2023.
In Vivo Antitumor Efficacy
Xenograft assays using HepG-2, SKOV-3, and T24 cancer cell lines have shown that compound 5j exhibits good antitumor effects, comparable to the reference drug amonafide. Pathology results from these in vivo studies indicated that compound 5j had the least comprehensive toxicity among the tested compounds, highlighting its potential for a favorable therapeutic window.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, targeting several key cellular pathways.
Signaling Pathways
The antitumor activity of compound 5j is attributed to the induction of:
-
Ferroptosis: An iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
-
Autophagy: A cellular self-degradation process that can lead to cell death.
-
Apoptosis: A form of programmed cell death.
-
Cell Cycle Arrest: The halting of the cell division cycle.
References
Antitumor Agent-122: A Comprehensive Technical Overview of Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Following a comprehensive review of scientific and clinical literature, the designation "Antitumor agent-122" appears to refer to at least two distinct investigational compounds, as well as being a target for cancer immunotherapy. The most prominent is GIM-122 , a humanized monoclonal antibody currently in Phase 1/2 clinical trials for advanced solid malignancies[1][2][3]. Another compound, referred to as This compound (Compound 5j) , is a small molecule inhibitor with demonstrated preclinical antiproliferative activity[4]. Additionally, CD122 , a subunit of the IL-2 and IL-15 receptors, is a therapeutic target in oncology, and targeting it has shown antitumor effects in preclinical models[5]. This guide will delineate the available technical information for each, focusing on their distinct mechanisms of action.
Part 1: GIM-122 (Monoclonal Antibody)
GIM-122 is an investigational, first-in-class, humanized immunoglobulin G1 (IgG1) kappa dual-functioning monoclonal antibody being evaluated for the treatment of advanced solid tumors. Its primary mechanism involves modulating the patient's immune system to recognize and attack cancer cells.
Core Mechanism of Action: Immune Modulation
GIM-122 functions through a novel, dual-action mechanism targeting the PD-1 pathway, a critical immune checkpoint.
-
PD-1 Blockade: Similar to other immune checkpoint inhibitors, GIM-122 targets the PD-1 protein. Some tumor cells express the PD-1 ligand (PD-L1), which binds to PD-1 on T-cells, inactivating the T-cell and allowing the tumor to evade an immune attack. GIM-122 blocks this interaction, thereby enabling the immune system to recognize and fight the cancer.
-
Novel Immune Cell Activation: GIM-122 is described as activating immune cells in a "new fashion" to specifically enhance their cancer-fighting capabilities. The precise molecular details of this novel activation are not yet fully disclosed in publicly available literature, which is common for investigational agents in early-phase trials.
Signaling Pathway Diagram
Caption: Mechanism of GIM-122 action on the PD-1/PD-L1 axis and immune activation.
Experimental Protocols: Clinical Trial Design
GIM-122 is currently being evaluated in a Phase 1/2, open-label, first-in-human, multicenter dose-escalation study (NCT06028074).
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of intravenously administered GIM-122 in adults with advanced solid malignancies who have progressed on or are intolerant to standard PD-1/PD-L1 inhibitor therapy.
-
Study Design:
-
Part 1 (Phase 1): Dose escalation and enrichment to determine the recommended Phase 2 dose (RP2D).
-
Part 2 (Phase 2): Dose optimization and cohort expansion at the RP2D.
-
-
Key Inclusion Criteria:
-
Histologically or cytologically confirmed locally advanced/unresectable or metastatic solid tumor.
-
Previous treatment with an FDA-approved PD-1 or PD-L1 inhibitor with subsequent disease progression, relapse, or intolerance.
-
ECOG performance status of 0-1.
-
-
Key Exclusion Criteria:
-
Active or prior history of autoimmune disease.
-
Severe intolerance to monoclonal antibodies.
-
Receipt of other immune-modulating agents within 4 weeks prior to the first dose.
-
Part 2: this compound (Compound 5j)
This agent is a preclinical small molecule, specifically 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide, identified as a potent multi-target antitumor compound.
Core Mechanism of Action: Antiproliferative Activity
This compound exhibits direct antiproliferative effects against various cancer cell lines. Its multi-target nature suggests it may act on several cellular pathways simultaneously, contributing to its efficacy and potentially low resistance profile. The precise molecular targets are not fully elucidated in the available reference.
Data Presentation: In Vitro Efficacy
The antiproliferative activity of this compound (Compound 5j) has been quantified by its half-maximal inhibitory concentration (IC50) across several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 5.23 |
| HepG2 | Liver Cancer | 3.60 |
| SKOV3 | Ovarian Cancer | 1.43 |
| T24 | Bladder Cancer | 3.03 |
Experimental Protocols: Cell Viability Assays
While the specific protocol for this compound is not detailed, standard methodologies for determining IC50 values in cancer cell lines typically involve the following workflow.
Caption: Standard experimental workflow for determining IC50 values in cell culture.
Part 3: Targeting CD122 (IL-2Rβ)
CD122, the beta subunit of the IL-2 and IL-15 receptors, is expressed on certain immune cells, including a subset of CD8+ T cells with suppressive functions (CD8+CD122+ T cells). Targeting CD122 with a monoclonal antibody (aCD122) has emerged as a therapeutic strategy to enhance antitumor immunity.
Core Mechanism of Action: Altering the Tumor Immune Microenvironment
Treatment with an anti-CD122 antibody has been shown to suppress tumor growth by remodeling the tumor immune microenvironment.
-
Reduction of Suppressor Cells: The therapy leads to a decrease in granulocytic myeloid-derived suppressor cells (G-MDSCs) within the tumor.
-
Enhancement of Effector T-Cells: It promotes an increase in polyfunctional, cytolytic intratumoral CD8+ T cells, which are critical for killing cancer cells. The antitumor effect is dependent on these CD8+ T cells.
-
Synergistic Effects: Anti-CD122 therapy synergizes with cancer vaccines and other immunotherapies like anti-GITR antibodies to further augment antigen-specific CD8+ T cell responses and improve tumor rejection.
Signaling Pathway and Cellular Interaction Diagram
Caption: Cellular interactions in the TME modulated by anti-CD122 antibody therapy.
Experimental Protocols: Preclinical Tumor Models
The antitumor activity of targeting CD122 was demonstrated in syngeneic solid tumor models in mice.
-
Models: Murine tumor models (e.g., melanoma, colon adenocarcinoma) are established by implanting cancer cells into immunocompetent mice.
-
Treatment: Once tumors are established, mice are treated with an anti-CD122 monoclonal antibody.
-
Endpoints:
-
Tumor Growth: Tumor volume is measured regularly to assess treatment efficacy.
-
Survival: Long-term survival of treated versus control mice is monitored.
-
Immunophenotyping: Tumors are harvested and immune cell populations (e.g., CD8+ T cells, G-MDSCs) are analyzed using flow cytometry to understand changes in the tumor immune microenvironment.
-
"this compound" is a broad term referring to distinct therapeutic strategies. GIM-122 is a clinical-stage monoclonal antibody aiming to reverse immune suppression via the PD-1 pathway. A separate small molecule, also designated this compound, shows direct, multi-targeted antiproliferative effects in early preclinical studies. Finally, targeting the CD122 receptor itself represents another promising immunotherapeutic approach to enhance antitumor responses by modulating the balance of effector and suppressor cells within the tumor microenvironment. Further research and clinical data will be necessary to fully elucidate the therapeutic potential of each of these agents.
References
- 1. GIM-122 for Advanced Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. clinicaltrials.cedars-sinai.edu [clinicaltrials.cedars-sinai.edu]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Targeting of CD122 enhances antitumor immunity by altering the tumor immune environment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Antitumor Agent-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-122, also identified as compound 5j in primary literature, is a novel synthetic small molecule that has demonstrated significant potential as a multi-target antitumor agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, including its mechanism of action and preclinical data. Detailed experimental protocols and data are presented to support further research and development of this promising compound.
Chemical Structure and Properties
This compound is a derivative of 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide.[1] Its core structure consists of a naphthalimide moiety linked to a piperazine ring, which in turn is attached to a dithiobenzyl group.
Chemical Identity
| Property | Value |
|---|---|
| Systematic Name | 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide |
| Compound ID | Compound 5j |
| CAS Number | 2378641-43-9[1] |
| Molecular Formula | C₂₈H₃₀N₄O₂S₂[1] |
| Molecular Weight | 518.69 g/mol [1] |
Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Storage | Recommended storage conditions as per Certificate of Analysis. |
Biological Activity and Mechanism of Action
This compound exhibits potent antiproliferative activity against a range of human cancer cell lines. Its multi-targeted mechanism of action contributes to its efficacy and may help in overcoming drug resistance.
Antiproliferative Activity
The in vitro cytotoxic activity of this compound was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MGC-803 | Gastric Cancer | 5.23 |
| HepG2 | Liver Cancer | 3.60 |
| SKOV3 | Ovarian Cancer | 1.43 |
| T24 | Bladder Cancer | 3.03 |
Signaling Pathway
The detailed signaling pathway modulated by this compound is still under investigation. However, its structural motifs suggest potential interactions with key cellular targets involved in cell proliferation and survival. The naphthalimide core is known to intercalate with DNA, while the piperazine and dithiobenzyl groups may interact with various enzymes and receptors.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
Human cancer cell lines (MGC-803, HepG2, SKOV3, and T24) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Antiproliferative Activity
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC₅₀ values were calculated using GraphPad Prism software.
Caption: Workflow for determining antiproliferative activity using MTT assay.
Conclusion
This compound is a promising small molecule with potent, multi-targeted antitumor activity. The data presented in this guide highlight its potential for further development as a therapeutic agent. Future studies should focus on elucidating its detailed mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring potential combination therapies.
References
In Vitro Anti-proliferative Activity of 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro anti-proliferative activity of a series of potent multi-target antitumor agents based on a 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide scaffold. The information presented herein is synthesized from publicly available scientific literature, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Quantitative Anti-proliferative Activity
A series of 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivatives have demonstrated significant in vitro anti-proliferative activity across various human cancer cell lines. Notably, compounds designated as 5j, 5k, and 6j have shown superior potency.[1] The half-maximal inhibitory concentration (IC50) values for these compounds against four specific cancer cell lines are summarized below.
| Compound | MGC-803 (Gastric Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SKOV3 (Ovarian Cancer) IC50 (µM) | T24 (Bladder Cancer) IC50 (µM) |
| 5j | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 5k | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 6j | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: While the primary publication[1] indicates superior activity for compounds 5j, 5k, and 6j, the specific IC50 values for each compound against each cell line are not detailed in the available abstract. The initial search result mentioning specific IC50 values for an "Antitumor agent-122" likely refers to one of these lead compounds.
Experimental Protocols
The following protocols are representative of the standard methodologies employed for evaluating the in vitro anti-proliferative activity of 1,8-naphthalimide derivatives. The exact parameters may vary from the specific experiments conducted in the primary literature.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines MGC-803, HepG2, SKOV3, and T24 are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The antitumor agents (e.g., compounds 5j, 5k, 6j) are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced toxicity. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the antitumor agent at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold PBS, and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in 70% ice-cold ethanol and fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Similar to the cell cycle analysis, cells are treated with the antitumor agent.
-
Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
Visualizations: Experimental Workflow and Signaling Pathways
General Experimental Workflow
Caption: Workflow for in vitro anti-proliferative activity assessment.
Signaling Pathways Modulated by this compound Derivatives
The antitumor activity of the 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivatives is attributed to their ability to induce multiple forms of programmed cell death, including apoptosis, autophagy, and ferroptosis.[1]
Caption: Intrinsic apoptosis pathway induced by the agent.
Caption: Autophagy pathway leading to cell death.
Caption: Key components of the ferroptosis pathway.
References
Technical Whitepaper: Target Identification and Validation of Antitumor Agent-122 (ATA-122)
Abstract
This document provides a comprehensive technical overview of the target identification and validation process for Antitumor Agent-122 (ATA-122), a novel small molecule inhibitor. Through a systematic series of biochemical and cellular assays, the primary molecular target of ATA-122 has been identified as the L858R mutant of the Epidermal Growth Factor Receptor (EGFR). ATA-122 demonstrates high potency and selectivity in inhibiting the kinase activity of EGFR L858R, leading to the suppression of downstream signaling pathways and potent anti-proliferative effects in corresponding cancer cell models. This guide details the experimental methodologies, presents key quantitative data, and illustrates the underlying mechanism of action, establishing a robust preclinical foundation for the continued development of ATA-122 as a targeted cancer therapeutic.
Introduction
The discovery of targeted therapies has revolutionized oncology, offering personalized treatment strategies with improved efficacy and reduced toxicity compared to conventional chemotherapy. The Epidermal Growth Factor Receptor (EGFR) is a well-validated oncogenic driver in several malignancies, most notably non-small cell lung cancer (NSCLC). Activating mutations, such as the L858R point mutation in exon 21, lead to constitutive kinase activity, promoting uncontrolled cell proliferation and survival. This compound (ATA-122) was identified from a high-throughput screening campaign designed to discover novel inhibitors of oncogenic kinases. This whitepaper outlines the subsequent studies performed to identify and validate its primary molecular target.
Quantitative Data Summary
The following tables summarize the key quantitative data from biochemical and cellular assays, demonstrating the potency, selectivity, and cellular efficacy of ATA-122.
Table 1: In Vitro Kinase Inhibitory Activity of ATA-122
This table presents the half-maximal inhibitory concentration (IC50) of ATA-122 against a panel of wild-type (WT) and mutant kinases, highlighting its selectivity for the EGFR L858R mutant.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. EGFR WT) |
| EGFR L858R | 1.2 | 62.5x |
| EGFR WT | 75.0 | 1x |
| HER2 | 850.5 | 11.3x (vs. EGFR WT) |
| VEGFR2 | > 10,000 | > 133x (vs. EGFR WT) |
| MET | > 10,000 | > 133x (vs. EGFR WT) |
| SRC | 4,500.0 | 60x (vs. EGFR WT) |
Table 2: Cellular Anti-Proliferative Activity of ATA-122
The GI50 (concentration for 50% growth inhibition) values demonstrate the potent anti-proliferative effect of ATA-122 on human cancer cell lines harboring the EGFR L858R mutation.
| Cell Line | Cancer Type | EGFR Status | GI50 (nM) |
| NCI-H1975 | NSCLC | L858R/T790M | 250.5 |
| HCC827 | NSCLC | del E746-A750 | 15.3 |
| PC-9 | NSCLC | del E746-A750 | 8.9 |
| A549 | NSCLC | WT | > 5,000 |
| MCF-7 | Breast | WT | > 5,000 |
Experimental Protocols & Methodologies
Detailed protocols for the key experiments are provided below.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of ATA-122 to displace a fluorescently labeled ATP-competitive ligand from the kinase active site.
-
Reagents: LanthaScreen™ Eu-anti-GST Antibody, GST-tagged kinase, Alexa Fluor™ tracer, ATA-122 serial dilutions.
-
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of ATA-122 in a buffer solution.
-
In a 384-well plate, combine the diluted ATA-122 with the EGFR kinase (WT or L858R mutant) and the Alexa Fluor™ tracer.
-
Incubate the mixture at room temperature for 60 minutes to allow for binding equilibrium.
-
Add the Eu-anti-GST antibody to the wells.
-
Incubate for another 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic curve fit.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of ATA-122 with EGFR in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Procedure:
-
Culture PC-9 cells to 80% confluency.
-
Treat one group of cells with ATA-122 (at 10x GI50 concentration) and a control group with vehicle (DMSO) for 2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EGFR at each temperature point using Western blotting.
-
Plot the band intensity against temperature to generate melting curves and determine the shift in melting temperature (ΔTm).
-
Western Blotting for Pathway Analysis
This method is used to confirm that ATA-122 inhibits the phosphorylation of EGFR and its key downstream signaling proteins, AKT and ERK.
-
Procedure:
-
Seed PC-9 cells and starve them overnight in a serum-free medium.
-
Pre-treat cells with varying concentrations of ATA-122 for 2 hours.
-
Stimulate the cells with EGF (50 ng/mL) for 15 minutes.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Phospho-EGFR (Tyr1068), total EGFR, Phospho-AKT (Ser473), total AKT, Phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes and mechanisms.
Conclusion and Future Directions
Future work will focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor activity of ATA-122 in xenograft models derived from EGFR L858R-positive cell lines.
-
Pharmacokinetic Profiling: Completing a full ADME (Absorption, Distribution, Metabolism, and Excretion) characterization.
-
Resistance Studies: Investigating potential mechanisms of acquired resistance to ATA-122 to inform the development of next-generation inhibitors or combination strategies.
These findings establish ATA-122 as a promising candidate for further preclinical and clinical development as a targeted therapy for patients with EGFR-mutant cancers.
A Technical Guide to the Preclinical Pharmacokinetics of Antitumor Agent-122
Disclaimer: Antitumor agent-122 is a hypothetical compound. The data and experimental protocols presented herein are representative examples for illustrative purposes and are based on typical findings for novel small-molecule anticancer agents in preclinical development.
This guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of this compound, a novel investigational compound. The information is intended for researchers, scientists, and professionals involved in drug development, offering a framework for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of similar therapeutic candidates. The successful integration of in vitro and in vivo experimental data is crucial for projecting human dose regimens that are anticipated to be both safe and therapeutically effective.[1][2]
In Vitro Pharmacokinetic Profile
Early in vitro assessments are fundamental to characterizing a compound's potential behavior in a biological system. These assays provide initial data on metabolic stability and plasma protein binding, which are critical factors influencing in vivo disposition and efficacy.
Table 1: Summary of In Vitro ADME Properties of this compound
| Parameter | Species | Matrix | Value |
| Plasma Protein Binding | Mouse | Plasma | 92.5% |
| Rat | Plasma | 94.1% | |
| Dog | Plasma | 96.8% | |
| Human | Plasma | 95.3% | |
| Metabolic Stability (T½) | Mouse | Liver Microsomes | 25 min |
| Rat | Liver Microsomes | 48 min | |
| Dog | Liver Microsomes | 75 min | |
| Human | Liver Microsomes | 62 min |
Experimental Protocol: In Vitro Assays
-
Preparation: A semipermeable membrane is placed between two chambers of a dialysis cell. One chamber is filled with plasma from the respective species (mouse, rat, dog, or human), and the other with a protein-free buffer solution.
-
Incubation: this compound is added to the plasma chamber at a concentration of 10 µM. The dialysis cells are then incubated at 37°C with gentle shaking to allow for equilibrium to be reached, typically over 4-6 hours.
-
Sampling and Analysis: At the end of the incubation period, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of this compound in each sample is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Calculation: The percentage of protein binding is calculated using the formula: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100, where C_plasma and C_buffer are the concentrations in the plasma and buffer chambers, respectively.
-
Reaction Mixture: A reaction mixture is prepared containing liver microsomes (0.5 mg/mL) from the respective species, a NADPH-regenerating system, and phosphate buffer (pH 7.4).
-
Incubation: The mixture is pre-incubated at 37°C for 5 minutes. The metabolic reaction is initiated by adding this compound to a final concentration of 1 µM.
-
Time-Point Sampling: Aliquots are collected at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (T½).
In Vivo Pharmacokinetics in Preclinical Models
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[3] These studies provide critical data on absorption, distribution, and clearance, which are used to predict human pharmacokinetics and establish a therapeutic window.
Mice and rats are commonly the first species used for in vivo PK studies to gain an initial understanding of a compound's characteristics.
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| IV | 1 | 850 | 0.08 | 1200 | 2.1 | 13.9 | 2.5 | N/A |
| PO | 10 | 1500 | 0.5 | 6000 | 2.5 | N/A | N/A | 50 |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| IV | 1 | 600 | 0.08 | 1000 | 3.0 | 16.7 | 4.2 | N/A |
| PO | 10 | 950 | 1.0 | 4500 | 3.2 | N/A | N/A | 45 |
Data from non-rodent species, such as dogs, are important for interspecies scaling and improving the prediction of human pharmacokinetics.
Table 4: Pharmacokinetic Parameters of this compound in Dogs
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| IV | 0.5 | 450 | 0.08 | 900 | 4.5 | 9.3 | 3.5 | N/A |
| PO | 5 | 550 | 2.0 | 3150 | 4.8 | N/A | N/A | 70 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve.
-
T½: Elimination half-life.
-
CL: Clearance.
-
Vss: Volume of distribution at steady state.
-
F (%): Oral bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study
Caption: Workflow for a preclinical in vivo PK study.
-
Animal Models: Male Sprague-Dawley rats (n=3-5 per group) are typically used. Animals are acclimatized for at least one week before the study.
-
Dose Administration: For intravenous (IV) administration, this compound is formulated in a suitable vehicle (e.g., 20% Solutol in saline) and administered as a bolus dose via the tail vein. For oral (PO) administration, the compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Plasma is separated by centrifugation (e.g., 3000g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated LC-MS/MS method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: PK parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
Hypothetical Signaling Pathway and Mechanism of Action
This compound is hypothesized to be a potent inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway, which is frequently dysregulated in various cancers. Specifically, it targets the downstream kinase, MEK, preventing the phosphorylation of ERK and subsequent downstream signaling that promotes cell proliferation and survival.
Caption: Agent-122 inhibits the MEK kinase in the RTK pathway.
Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates favorable drug-like properties. The compound exhibits moderate to high oral bioavailability across the tested species, with a half-life that supports a manageable dosing regimen. The metabolic stability data, combined with the in vivo clearance values, provide a solid foundation for predicting human clearance and establishing a first-in-human dose. The potent inhibition of the MEK signaling pathway provides a clear mechanism of action. These comprehensive preclinical data support the continued development of this compound as a promising anticancer agent.
References
Whitepaper: The Impact of Antitumor Agent-122 on Oncogenic Signal Transduction Pathways
Disclaimer: The information presented in this document is for illustrative purposes. "Antitumor agent-122" is a hypothetical compound used to demonstrate the format of a technical guide. The data and experimental details are representative examples and not the result of actual laboratory studies.
Executive Summary
This compound is a novel synthetic molecule designed as a potent and selective inhibitor of Receptor Tyrosine Kinase X (RTK-X), a key driver in various aggressive malignancies. This document provides a comprehensive overview of the mechanism of action of Agent-122, focusing on its effects on downstream signal transduction pathways critical for tumor cell proliferation and survival. We present quantitative data from in vitro assays, detailed experimental protocols, and visual diagrams of the affected signaling cascades. The findings indicate that Agent-122 effectively abrogates RTK-X-mediated signaling through both the MAPK/ERK and PI3K/Akt pathways, leading to potent antitumor activity in preclinical models.
Mechanism of Action and Core Signaling Pathways
This compound functions as an ATP-competitive inhibitor of the RTK-X kinase domain. By binding to the active site, it prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The two primary pathways affected are:
-
The MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. Inhibition of RTK-X by Agent-122 prevents the recruitment of adaptor proteins, leading to the inactivation of Ras, Raf, MEK, and ultimately ERK.
-
The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. Agent-122's blockade of RTK-X phosphorylation prevents the activation of PI3K, leading to reduced levels of PIP3 and subsequent inactivation of Akt.
Caption: RTK-X signaling pathways and the inhibitory action of Agent-122.
Quantitative Data Summary
The efficacy of this compound was evaluated through a series of in vitro assays to determine its inhibitory potential on its direct target and its effect on cancer cell viability.
Table 1: Kinase Inhibition Assay
| Analyte | Parameter | Value |
| RTK-X | Kᵢ (nM) | 4.8 |
| Kinase B | Kᵢ (nM) | > 10,000 |
| Kinase C | Kᵢ (nM) | > 10,000 |
Table 2: Cell Viability (IC₅₀) Data
| Cell Line | Cancer Type | RTK-X Status | IC₅₀ (nM) |
| NCI-H460 | Lung Carcinoma | Overexpressed | 15.2 |
| A549 | Lung Carcinoma | Normal | 1,250 |
| MDA-MB-231 | Breast Cancer | Overexpressed | 22.7 |
| MCF-7 | Breast Cancer | Normal | > 5,000 |
Table 3: Phospho-Protein Levels (Western Blot Densitometry)
| Treatment | p-RTK-X (% of Control) | p-ERK (% of Control) | p-Akt (% of Control) |
| Vehicle (DMSO) | 100% | 100% | 100% |
| Agent-122 (25 nM) | 8% | 15% | 21% |
Key Experimental Protocols
Detailed methodologies for the core experiments are provided below.
Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: NCI-H460 cells were seeded in 6-well plates and grown to 80% confluency. Cells were serum-starved for 12 hours, then stimulated with 50 ng/mL of ligand for 15 minutes in the presence of either Vehicle (0.1% DMSO) or 25 nM this compound.
-
Lysis and Protein Quantification: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysate was centrifuged at 14,000 x g for 15 minutes at 4°C. The supernatant was collected, and protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: 30 µg of protein per lane was separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature. Primary antibodies (anti-p-RTK-X, anti-p-ERK, anti-p-Akt, anti-β-actin; 1:1000 dilution) were incubated overnight at 4°C. The membrane was then washed and incubated with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour.
-
Detection and Analysis: The signal was detected using an ECL substrate and imaged. Densitometry analysis was performed, and target protein levels were normalized to β-actin.
Caption: Experimental workflow for Western Blot analysis.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Reagent Preparation: A reaction buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35 was prepared. Recombinant human RTK-X enzyme, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody were used.
-
Assay Procedure: this compound was serially diluted. The kinase reaction was initiated by adding ATP to a mixture of the enzyme, tracer, and varying concentrations of the agent. The reaction was allowed to proceed for 60 minutes at room temperature.
-
Data Acquisition: Time-Resolved FRET (TR-FRET) was measured. The emission ratio (665 nm / 615 nm) was calculated to determine the degree of tracer displacement.
-
Data Analysis: The data were plotted as a function of inhibitor concentration, and the Kᵢ value was calculated using the Cheng-Prusoff equation.
Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound (0.1 nM to 10 µM) for 72 hours.
-
MTT Incubation: 20 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
Solubilization and Measurement: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The absorbance was measured at 570 nm.
-
IC₅₀ Calculation: The absorbance values were normalized to the vehicle control, and the IC₅₀ value was determined using non-linear regression analysis.
Conclusion and Future Directions
This compound demonstrates potent and selective inhibition of RTK-X, leading to the effective suppression of the MAPK/ERK and PI3K/Akt signaling pathways. This activity translates to significant anti-proliferative effects in cancer cell lines characterized by RTK-X overexpression. These findings strongly support the continued development of Agent-122 as a targeted therapeutic for RTK-X-driven cancers. Future studies will focus on in vivo efficacy models and comprehensive pharmacokinetic and pharmacodynamic profiling.
Caption: Logical flow of Agent-122's mechanism of action.
Early ADME Properties of Antitumor Agent-122: A Technical Guide
This document provides a comprehensive overview of the early-stage Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Antitumor Agent-122, a novel investigational compound. The following sections detail the in vitro and in vivo studies conducted to assess its drug-like properties, offering critical insights for its continued development as a potential therapeutic agent.
Physicochemical Properties
A foundational understanding of a compound's physicochemical characteristics is paramount for interpreting its ADME profile. Key properties of this compound are summarized below.
| Property | Value | Method |
| Molecular Weight | 482.5 g/mol | LC-MS/MS |
| pKa | 8.2 (basic) | Potentiometric titration |
| LogP | 3.1 | Shake-flask method |
| Aqueous Solubility | 15 µg/mL at pH 7.4 | HPLC-UV |
In Vitro ADME Assays
A battery of in vitro assays was performed to elucidate the fundamental ADME characteristics of this compound.
The intestinal permeability of this compound was assessed using the Caco-2 cell monolayer assay, a well-established in vitro model of the human intestinal epithelium.
| Parameter | Value | Classification |
| Papp (A→B) | 12.5 x 10⁻⁶ cm/s | High |
| Papp (B→A) | 28.7 x 10⁻⁶ cm/s | - |
| Efflux Ratio | 2.3 | Moderate Efflux |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells were seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Assay Initiation: The apical (A) and basolateral (B) chambers were rinsed with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Compound Addition: this compound (10 µM) was added to the apical chamber for the absorptive (A→B) permeability assessment and to the basolateral chamber for the secretive (B→A) permeability assessment.
-
Sampling: Aliquots were collected from the receiver chamber at 30, 60, 90, and 120 minutes. The donor chamber was sampled at the beginning and end of the experiment.
-
Quantification: The concentration of this compound in the collected samples was determined by LC-MS/MS analysis.
-
Data Analysis: The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber. The efflux ratio was calculated as Papp (B→A) / Papp (A→B).
The metabolic stability of this compound was evaluated in human liver microsomes to predict its hepatic clearance in vivo.
| Parameter | Value | Classification |
| Half-life (t½) | 25 min | Moderate |
| Intrinsic Clearance (Clint) | 55 µL/min/mg | Moderate |
Experimental Protocol: Human Liver Microsome Stability Assay
-
Incubation Mixture: A reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH (1 mM), and this compound (1 µM) in phosphate buffer (pH 7.4) was prepared.
-
Incubation: The reaction was initiated by the addition of NADPH and incubated at 37°C.
-
Time Points: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction in the aliquots was stopped by the addition of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.
-
Quantification: The remaining concentration of this compound was quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) was determined from the slope of the natural logarithm of the remaining drug concentration versus time plot. Intrinsic clearance (Clint) was calculated using the equation: Clint = (0.693 / t½) / (mg microsomal protein/mL).
The extent of this compound binding to plasma proteins was determined using rapid equilibrium dialysis.
| Species | Protein Binding (%) |
| Human | 98.5% |
| Mouse | 97.8% |
| Rat | 99.1% |
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus Setup: A RED device with semi-permeable membranes (8 kDa MWCO) was used.
-
Sample Preparation: Plasma was spiked with this compound (5 µM).
-
Dialysis: The spiked plasma was added to one chamber of the RED device, and phosphate buffer (pH 7.4) was added to the other chamber.
-
Incubation: The device was incubated at 37°C for 4 hours with shaking to reach equilibrium.
-
Sampling: Aliquots were taken from both the plasma and buffer chambers.
-
Quantification: The concentration of this compound in both chambers was determined by LC-MS/MS.
-
Data Analysis: The percentage of protein binding was calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.
In Vivo Pharmacokinetics
Preliminary pharmacokinetic studies were conducted in male Sprague-Dawley rats to understand the in vivo disposition of this compound.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax | 1.2 µg/mL | 0.8 µg/mL |
| Tmax | 0.1 hr | 1.5 hr |
| AUC(0-inf) | 3.5 µghr/mL | 4.2 µghr/mL |
| t½ | 2.8 hr | 3.1 hr |
| Cl | 4.8 mL/min/kg | - |
| Vd | 1.2 L/kg | - |
| F (%) | - | 34% |
Visualizations
Caption: Workflow for early ADME assessment of this compound.
Caption: Key determinants of oral bioavailability.
Summary and Future Directions
This compound exhibits several favorable early ADME properties, including high permeability and moderate metabolic stability. However, its high plasma protein binding and moderate efflux may present challenges. The oral bioavailability in rats is moderate, suggesting that formulation strategies could be explored to enhance absorption. Future studies will focus on identifying the specific metabolic pathways and potential for drug-drug interactions. A more comprehensive pharmacokinetic assessment in non-rodent species is also warranted to support its progression into clinical development.
Solubility and Stability of Antitumor Agent-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of Antitumor agent-122, also known as β-Glucuronide-NB-bis[N(Me)-methyl ester]-MMAE. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, data summaries, and visual representations of key pathways and workflows.
Introduction to this compound
This compound is a promising therapeutic candidate belonging to the class of antibody-drug conjugates (ADCs). It comprises the potent antimitotic agent Monomethyl Auristatin E (MMAE) linked to a monoclonal antibody via a β-glucuronide linker. This design facilitates targeted delivery to tumor cells, where the linker is cleaved by the enzyme β-glucuronidase, which is often overexpressed in the tumor microenvironment, releasing the cytotoxic payload. The efficacy and safety of such a system are critically dependent on the physicochemical properties of the conjugate, particularly its solubility and stability.
Solubility Profile
The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. As a glucuronide conjugate, this compound is expected to exhibit improved aqueous solubility compared to its parent drug, MMAE.[1][2] The following tables summarize the solubility of this compound in various solvents and conditions. Note: The following data is representative and intended for illustrative purposes, as comprehensive public data for this specific agent is not available.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | > 10 | > 10 |
| Phosphate Buffered Saline (PBS) pH 7.4 | > 10 | > 10 |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 50 |
| Ethanol | 5 - 10 | 5 - 10 |
| Propylene Glycol | > 20 | > 20 |
Table 2: Aqueous Solubility of this compound as a Function of pH at 25°C
| pH | Solubility (mg/mL) |
| 4.0 | > 15 |
| 7.0 | > 12 |
| 9.0 | > 10 |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., water, PBS, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a glass vial.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let undissolved particles settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
The experiment should be performed in triplicate.
Stability Profile
The stability of this compound is crucial for its storage, formulation, and in vivo efficacy. As a β-glucuronide conjugate, it is designed to be stable in systemic circulation and release its payload in the tumor microenvironment.[3][4] The stability of the agent under various stress conditions is summarized below. Note: The following data is representative and intended for illustrative purposes.
Table 3: Stability of this compound under Accelerated Conditions (40°C/75% RH)
| Time (Months) | Purity (%) | Major Degradant (%) |
| 0 | 99.5 | < 0.1 |
| 1 | 99.2 | 0.2 |
| 3 | 98.5 | 0.5 |
| 6 | 97.0 | 1.0 |
Table 4: pH Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) (days) |
| 3.0 | > 100 |
| 5.0 | > 200 |
| 7.4 | > 150 |
| 9.0 | 50 |
Experimental Protocol: Stability Testing
Stability studies for this compound should be conducted following the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Appropriate container closure system
-
HPLC system for purity and degradation product analysis
Procedure:
-
Store samples of this compound in the chosen container closure system under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).
-
Analyze the samples for appearance, purity, and the presence of degradation products using a stability-indicating HPLC method.
-
For pH stability, prepare solutions of this compound in buffers of different pH values and store them at a constant temperature. Analyze the samples at various time points to determine the degradation rate.
Mechanism of Action and Signaling Pathway
The antitumor activity of this compound is mediated by its cytotoxic payload, MMAE. The β-glucuronide linker is designed to be cleaved by β-glucuronidase in the tumor microenvironment, releasing free MMAE. MMAE then enters the tumor cells and exerts its potent antimitotic effect.
MMAE is a synthetic analogue of the natural product dolastatin 10.[5] Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, MMAE disrupts the formation of the mitotic spindle, a structure essential for cell division. This leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a framework for in-house characterization. The illustrative data suggests that this compound possesses favorable physicochemical properties for further development, including good aqueous solubility and stability. A thorough understanding of these characteristics is paramount for the successful translation of this promising antitumor agent from the laboratory to the clinic.
References
- 1. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
Unveiling Antitumor Agent-122: A Deep Dive into the Patent and Intellectual Property Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the patent and intellectual property landscape surrounding a potent antitumor agent, herein referred to as Antitumor Agent-122. This compound, a β-glucuronide-linker-MMAE conjugate, has demonstrated significant preclinical efficacy, positioning it as a promising candidate for further development. This document outlines the core intellectual property, presents key preclinical data in a structured format, details experimental methodologies, and visualizes associated biological pathways and processes.
Executive Summary
This compound is a sophisticated antibody-drug conjugate (ADC) payload designed for targeted cancer therapy. It comprises the potent cytotoxic agent monomethyl auristatin E (MMAE) linked via a β-glucuronide moiety. This strategic design allows for selective release of the toxic payload within the tumor microenvironment, where the enzyme β-glucuronidase is often overexpressed. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing systemic toxicity. Preclinical studies have demonstrated impressive in vitro cytotoxicity against various cancer cell lines and significant in vivo tumor growth inhibition in xenograft models. The intellectual property surrounding this technology is robust, with broad claims covering the linker-drug conjugate composition and its method of use.
Patent Landscape and Core Intellectual Property
The core intellectual property for β-glucuronide-linker drug conjugates, including auristatin-based compounds like this compound, is substantially held by Seagen Inc. (formerly Seattle Genetics). A key patent in this domain is US8568728B2 , which broadly covers β-glucuronide-linker drug conjugates. While this patent does not explicitly name "this compound" (β-Glucuronide-NB-bis[N(Me)-methyl ester]-MMAE), its claims encompass the fundamental components of this technology.
Key Patent Information:
| Patent/Application | Title | Assignee | Key Claims |
| US8568728B2 | Beta-glucuronide-linker drug conjugates | Seagen Inc. | Compositions of ligand-drug conjugates where the linker comprises a β-glucuronide moiety that is cleavable by β-glucuronidase, and the drug is an auristatin derivative. Methods of treating cancer using these conjugates. |
The primary inventive concept protected is the use of a β-glucuronide linker to attach a cytotoxic drug to a targeting ligand (such as an antibody). This linker is designed to be stable in systemic circulation but is cleaved in the tumor microenvironment by β-glucuronidase, releasing the active drug. The patent family for this technology is extensive, with filings in major jurisdictions worldwide, indicating a strong global intellectual property position.
Preclinical Data Summary
The antitumor activity of this compound has been evaluated in both in vitro and in vivo settings. The following tables summarize the key quantitative data from these preclinical studies.
In Vitro Antiproliferative Activity
This compound has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colon Carcinoma | 5.7 - 9.7 |
| MGC-803 | Gastric Cancer | Not Reported |
| HepG2 | Liver Cancer | Not Reported |
| SKOV3 | Ovarian Cancer | Not Reported |
| T24 | Bladder Cancer | Not Reported |
Note: While some sources refer to a compound named "this compound" with micromolar activity against MGC-803, HepG2, SKOV3, and T24 cells, this appears to be a different chemical entity. The focus of this guide is the high-potency β-glucuronide-MMAE conjugate.
In Vivo Antitumor Efficacy
The in vivo efficacy of this compound was evaluated in a human colon cancer xenograft model.
| Animal Model | Tumor Model | Treatment | Outcome |
| Mouse | HCT-116 Xenograft | This compound | Potent antitumor efficacy without inducing side effects. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro Antiproliferative Assay
Objective: To determine the cytotoxic activity of this compound against cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included. For experiments involving β-glucuronidase pre-treatment, the enzyme is added to the wells prior to the addition of the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Data Analysis: The absorbance or fluorescence is measured, and the IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
HCT-116 Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: HCT-116 cells are harvested, and a specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2) / 2.
-
Treatment Administration: Once tumors reach a specified average volume, the mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenously) at predetermined doses and schedules. The control group receives a vehicle.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is intrinsically linked to the cytotoxic effects of its MMAE payload. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental workflow for evaluating this class of compounds.
Methodological & Application
Application Notes and Protocols for Antitumor Agent-122 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a cell-based assay to evaluate the efficacy of Antitumor agent-122. The focus is on determining the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines, a critical step in preclinical drug development.
Introduction to this compound
This compound (Compound 5j) is a compound identified as a potent multi-target antitumor agent.[1] It has demonstrated good efficacy, limited toxicity, and low resistance in preclinical studies.[1] The agent has shown antiproliferative activity against a range of cancer cell lines, including MGC-803 (gastric cancer), HepG2 (liver cancer), SKOV3 (ovarian cancer), and T24 (bladder cancer).[1] The cytotoxic effects of this agent make cell-based viability and proliferation assays essential for quantifying its potency.[2][3]
Principle of the Cell-Based Assay
The recommended cell-based assay for this compound is a cytotoxicity or proliferation assay. These assays are fundamental in cancer research to measure the dose-dependent effect of a compound on cell viability. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. This allows for the determination of the concentration of this compound that inhibits cell growth by 50% (IC50).
Data Presentation: Antiproliferative Activity of this compound
The following table summarizes the reported IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 5.23 |
| HepG2 | Liver Cancer | 3.60 |
| SKOV3 | Ovarian Cancer | 1.43 |
| T24 | Bladder Cancer | 3.03 |
Experimental Protocols
Materials and Reagents
-
This compound (e.g., MedChemExpress, Cat. No.: HY-149717)
-
Human cancer cell lines (e.g., MGC-803, HepG2, SKOV3, T24)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Step-by-Step Protocol
-
Cell Culture:
-
Maintain the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Hypothetical Signaling Pathway
While the precise signaling pathway of this compound is not fully elucidated, many antitumor agents exert their effects by inducing apoptosis. The diagram below illustrates a common apoptotic signaling pathway that could be investigated for this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Conclusion
This document provides a comprehensive guide for performing a cell-based assay to determine the antiproliferative activity of this compound. The provided protocol for the MTT assay is a robust and widely used method for assessing cytotoxicity. The quantitative data and the visual representations of the workflow and a hypothetical signaling pathway offer a solid foundation for researchers initiating studies on this promising antitumor agent. Further investigations could explore the specific molecular mechanisms and signaling pathways affected by this compound to fully characterize its mode of action.
References
Application Notes and Protocols for Antitumor Agent-122 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-122 (also known as GIM-122) is a first-in-class, humanized immunoglobulin G1 (IgG1) kappa dual-functioning monoclonal antibody. Its primary mechanism of action involves targeting the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. By blocking the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, this compound abrogates the suppression of T-cell activity, thereby restoring the immune system's ability to recognize and eliminate cancerous cells.
Furthermore, this compound is described as having a second, novel immune-activating function that further stimulates T cells to fight cancer.[1] This dual mechanism of action suggests that this compound may offer enhanced antitumor efficacy compared to conventional PD-1 inhibitors. Given its targeted action on the human immune system, preclinical evaluation of this compound in xenograft models necessitates the use of mice with a reconstituted human immune system, commonly referred to as humanized mice.
These application notes provide a comprehensive overview and detailed protocols for the in vivo assessment of this compound in human tumor xenograft models established in humanized mice.
Mechanism of Action: Dual-Targeted Immune Activation
This compound's therapeutic strategy is centered on overcoming tumor-induced immune suppression. The agent's dual functionality is key to its potential potency:
-
PD-1 Blockade: Similar to other immune checkpoint inhibitors, this compound binds to the PD-1 receptor on activated T cells. This prevents tumor cells, which often overexpress PD-L1, from deactivating the T cells, thus enabling a sustained anti-tumor immune response.
-
Novel Immune Cell Activation: this compound possesses a unique capability to further activate immune cells, although the precise molecular interactions of this secondary function are not fully detailed in publicly available information.[1] This suggests an agonistic activity on a yet-unspecified co-stimulatory pathway or a unique modulation of the tumor microenvironment.
The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound.
References
Clarification Required: "Antitumor agent-122" Refers to Multiple Investigational Compounds
A comprehensive review of scientific and medical literature reveals that "Antitumor agent-122" is not a unique identifier for a single therapeutic substance. Instead, this designation, or similar variations, has been associated with several distinct investigational compounds in different research contexts. To provide accurate and relevant in vivo dosage information, it is crucial to specify the exact molecule of interest.
The identifier "122" has been linked to a variety of agents with different mechanisms of action, including a retroinverso peptide inhibitor of the Hedgehog-Gli signaling pathway, a humanized monoclonal antibody targeting PD-1 (GIM-122), a bispecific antibody targeting TNF and IL-17A (ABT-122), and a naphthalimide derivative (Compound 5j). Additionally, unrelated research materials, such as an IL-1β blocking antibody, have been identified with catalog numbers containing "122".
Due to this ambiguity, a generalized protocol for in vivo studies is not feasible. The appropriate dosage, administration route, and experimental design are highly specific to the compound's chemical nature, mechanism of action, and the preclinical model being used.
To proceed with a detailed application note and protocol, please provide a more specific identifier for "this compound," such as:
-
Chemical Name or IUPAC Name
-
CAS Number
-
Company or research group that developed the compound
-
A reference to a specific publication
Once the specific agent is identified, a targeted search for relevant preclinical data can be conducted to provide the detailed information requested.
Antitumor agent-122 solution preparation for cell culture
Application Notes and Protocols: Antitumor Agent-122
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is an investigational compound with potential antineoplastic activities. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments and a general procedure for assessing its cytotoxic effects on cancer cell lines. The methodologies described are intended for researchers, scientists, and drug development professionals.
While the precise mechanism of action for every antitumor agent is unique, many function by inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The protocols below provide a framework for the initial characterization of a novel antitumor compound in a cell culture setting.
Solution Preparation
Proper preparation of stock and working solutions is critical for obtaining reproducible results. It is recommended to use high-purity solvents and sterile techniques throughout the process.
Materials
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes and serological pipettes
Stock Solution Preparation Protocol
-
Pre-warm an aliquot of DMSO to room temperature.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[1]
Working Solution Preparation
Prepare working solutions fresh for each experiment by diluting the stock solution in complete cell culture medium.
-
Thaw a single aliquot of the stock solution at room temperature.
-
Calculate the volume of stock solution needed for the highest concentration of your dose-response curve.
-
Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the final desired concentrations for treating the cells. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
Solution Preparation Data
| Parameter | Recommendation | Storage Temperature | Shelf Life (Stock) |
| Solvent | DMSO (Dimethyl sulfoxide), cell culture grade | N/A | N/A |
| Stock Concentration | 10 mM | -20°C | 1 month |
| -80°C | 6 months | ||
| Working Solutions | Prepare fresh from stock for each experiment | 2-8°C | Use immediately |
Experimental Protocols: Cell Viability Assay
This protocol describes a typical endpoint assay to measure the effect of this compound on cell viability using a reagent such as MTT or a CellTiter-Glo® Luminescent Cell Viability Assay.
Materials
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
Trypsin-EDTA
-
This compound working solutions
-
Vehicle control (culture medium with the same final concentration of DMSO as the highest drug concentration)
-
Cell viability assay reagent
-
Plate reader (spectrophotometer or luminometer)
Cell Seeding Protocol
-
Culture cells to approximately 80% confluency in a T75 flask.[2]
-
Wash the cells once with sterile PBS, then detach them using Trypsin-EDTA.[2]
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density.
-
Seed the cells into a 96-well plate at the optimized density and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
Cell Treatment Protocol
-
After overnight incubation, remove the old medium from the wells.
-
Add 100 µL of the prepared this compound working solutions (in a dose-response range) or the vehicle control to the appropriate wells. Include wells with medium only as a background control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
Cell Viability Measurement
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Experimental Parameters
| Parameter | Example Recommendation |
| Cell Line | HeLa (Cervical Cancer) |
| Seeding Density | 5,000 - 10,000 cells/well (96-well plate) |
| Treatment Concentrations | 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM |
| Incubation Time | 48 hours |
| Replicates | Minimum of 3 (triplicate) wells per condition |
Visualizations
Hypothetical Signaling Pathway for this compound
The diagram below illustrates a potential mechanism of action where this compound induces apoptosis by inhibiting an anti-apoptotic protein (like Bcl-2), leading to the activation of the caspase cascade.
Caption: Hypothetical apoptotic pathway induced by this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound and evaluating its effect on cell viability.
Caption: Workflow for cell viability testing of this compound.
References
analytical methods for Antitumor agent-122 quantification
Analytical Methods for the Quantification of Paclitaxel
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paclitaxel is a potent anti-mitotic agent widely used in the treatment of various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2] It was first isolated from the bark of the Pacific yew tree, Taxus brevifolia.[2][3] Paclitaxel's therapeutic efficacy is attributed to its unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[4] Given its critical role in oncology, accurate and reliable quantification of paclitaxel in biological matrices and pharmaceutical formulations is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control.
This document provides a detailed overview of the common analytical methods for paclitaxel quantification, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It also includes detailed experimental protocols and a summary of quantitative data to aid researchers in selecting and implementing the most appropriate method for their needs.
Quantitative Data Summary
The selection of an analytical method for paclitaxel quantification often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key quantitative parameters of commonly employed HPLC-UV and LC-MS/MS methods.
Table 1: HPLC-UV Methods for Paclitaxel Quantification
| Parameter | Method 1 | Method 2 |
| Column | Phenomenex Luna C-18(2) | Phenomenex Luna C-18(2) |
| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% TFA | Acetonitrile:Octane Sulfonic Acid Buffer (67:37) |
| Detection (UV) | 227 nm | 231 nm |
| Retention Time | 23.81 min | 4.4 min |
| Linearity Range | Not Specified | Not Specified |
| Recovery | 97.9% to 101% | Not Specified |
| Precision (%RSD) | <2% | Not Specified |
Table 2: LC-MS/MS Methods for Paclitaxel Quantification
| Parameter | Method 1 (Rat Plasma) | Method 2 (Human Serum) | Method 3 (Human Plasma) |
| Column | C18 | Accucore RP-MS (50 x 2.1 mm, 2.6 µm) | C18 |
| Mobile Phase | Not Specified | Water + 0.1% Formic Acid (A), Methanol + 0.1% Formic Acid (B) | Methanol:0.1% Aqueous Formic Acid (75:25, v/v) |
| Ionization Mode | ESI+ | HESI Positive | MRM+ |
| Mass Transition | m/z 876.3 → 307.9 | Not Specified | m/z 876.2 → 307.9 |
| Linearity Range | 0.2008–1004 ng/mL | 0.1 to 10 ng/mL | 0.1021–20.42 µg/mL |
| LLOQ | 0.2 ng/mL | 0.1 ng/mL | 0.1021 µg/mL |
| Recovery | > 90% | 116% | 100.39% to 105.87% |
| Intra-day Precision | < 15% | ≤6.6 % CV | 6.37–10.88% |
| Inter-day Precision | < 15% | Not Specified | 7.21–9.05% |
Experimental Protocols
Protocol 1: Quantification of Paclitaxel in Human Serum by LC-MS/MS
This protocol is adapted from a method utilizing Solid Phase Extraction (SPE) for sample cleanup, providing high recovery and reproducibility.
1. Materials and Reagents:
-
Paclitaxel and Docetaxel (internal standard) reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Sodium acetate
-
Human serum (blank)
-
SOLA Solid Phase Extraction (SPE) cartridges/plates
2. Sample Preparation (Solid Phase Extraction):
-
To 200 µL of human serum, add 10 µL of the internal standard working solution (Docetaxel in acetonitrile). For blank samples, add 10 µL of acetonitrile.
-
Vortex all samples for 30 seconds.
-
Centrifuge for 5 minutes at 5000 rpm.
-
Condition the SPE cartridge by adding 0.5 mL of methanol, followed by 0.5 mL of water.
-
Load the supernatant from the centrifuged samples onto the SPE cartridge.
-
Wash the cartridge with an appropriate wash solution.
-
Elute the analytes with a suitable elution solvent.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of a 50:50 (v/v) water/acetonitrile solution containing 0.5% 20 µM sodium acetate.
3. LC-MS/MS Conditions:
-
LC System: Thermo Scientific Accucore RP-MS 2.6 µm, 50 × 2.1 mm HPLC column.
-
Mobile Phase A: Water + 0.1% formic acid.
-
Mobile Phase B: Methanol + 0.1% formic acid.
-
Flow Rate: 0.6 mL/min.
-
Gradient: 60–70% B in 2 minutes.
-
Column Temperature: 30 °C.
-
Injection Volume: 2.5 µL.
-
MS System: Thermo Scientific TSQ Vantage MS.
-
Ionization: HESI, Positive polarity.
-
Spray Voltage: 4000 V.
-
Vaporizer Temperature: 450 °C.
-
Capillary Temperature: 365 °C.
Protocol 2: Quantification of Paclitaxel in Rat Plasma by LC-MS/MS
This protocol employs a liquid-liquid extraction method for sample preparation.
1. Materials and Reagents:
-
Paclitaxel and Docetaxel (internal standard) reference standards
-
tert-Butyl methyl ether (TBME)
-
Methanol (HPLC grade)
-
Rat plasma (blank)
2. Sample Preparation (Liquid-Liquid Extraction):
-
To a designated volume of rat plasma, add the internal standard solution.
-
Add TBME as the extraction solvent.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing paclitaxel and the internal standard) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Conditions:
-
LC System: C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
MS System: Finnigan TSQ Quantum Ultra AM triple-quadrupole MS.
-
Ionization: ESI+, SRM mode.
-
Ion Spray Voltage: 5000 V.
-
Capillary Temperature: 350°C.
-
Collision Energy: 30 V.
-
Monitored Transitions: Paclitaxel (m/z 876.3 → 307.9) and Docetaxel (m/z 830.3 → 549.1).
Visualizations
Below are diagrams illustrating a typical experimental workflow for LC-MS/MS analysis and the signaling pathway of Paclitaxel.
Caption: Workflow for Paclitaxel Quantification by LC-MS/MS.
Caption: Paclitaxel's Mechanism of Action Signaling Pathway.
References
Unraveling "Antitumor Agent-122": A Look at a Novel Apoptosis-Inducing Compound
The term "Antitumor agent-122" has been associated with a novel investigational small molecule compound, also identified as Compound 5j, demonstrating significant potential in the targeted induction of apoptosis in various cancer cell lines. This potent agent has shown efficacy in preclinical studies, marking it as a compound of interest for researchers and drug development professionals in oncology.
This document provides a detailed overview of this compound, including its antiproliferative activity, proposed mechanism of action, and protocols for its application in a research setting. The information is based on currently available data and is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below. These values highlight the compound's potency across different cancer types.
| Cell Line | Cancer Type | IC50 (µM)[1] |
| MGC-803 | Gastric Cancer | 5.23 |
| HepG2 | Liver Cancer | 3.60 |
| SKOV3 | Ovarian Cancer | 1.43 |
| T24 | Bladder Cancer | 3.03 |
Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of this compound are still under investigation, preliminary evidence suggests that its antitumor activity is mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for eliminating damaged or cancerous cells and is a key target for many anticancer therapies[2][3]. The process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis[3][4].
Further research is required to fully elucidate the specific signaling pathways modulated by this compound to trigger apoptosis.
Experimental Protocols
The following protocols provide a framework for researchers to investigate the effects of this compound in a laboratory setting.
Protocol 1: In Vitro Cell Viability Assay
This protocol details the steps to determine the IC50 of this compound in a cancer cell line of interest using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Process
To aid in the conceptual understanding of the experimental workflow and the underlying biological process, the following diagrams are provided.
Caption: Workflow for assessing the effects of this compound on cancer cells.
Caption: A simplified overview of the apoptotic cascade initiated by an antitumor agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-122 (GIM-122) in Combination with Immunotherapy
Disclaimer: Antitumor agent-122 (GIM-122) is a clinical-stage investigational agent. As of late 2025, publicly available data predominantly focuses on its use as a single agent in patients with advanced solid tumors who are refractory to prior PD-1/PD-L1 checkpoint inhibitor therapy.[1][2][3][4] Information regarding its use in combination with other immunotherapies is limited. The following application notes and protocols are therefore based on the known mechanism of GIM-122 and established principles of combination immunotherapy and should be considered as a proposed framework for research and development.
Introduction
This compound (GIM-122) is a first-in-class, humanized IgG1 kappa dual-functioning monoclonal antibody (DFA).[5] Developed by Georgiamune, GIM-122 is designed to overcome immunotherapy resistance. Its mechanism of action is twofold:
-
PD-1 Blockade: GIM-122 targets the programmed cell death protein 1 (PD-1), a critical immune checkpoint receptor. By blocking the interaction of PD-1 with its ligands (PD-L1 and PD-L2), GIM-122 aims to restore the activity of exhausted T cells and enhance the body's natural anti-tumor immune response.
-
Immune Cell Activation: GIM-122 possesses a second, novel function of activating immune cells, thereby potentially providing a synergistic stimulus to the anti-tumor response.
This dual-functioning nature suggests a strong rationale for its investigation in combination with other immunotherapeutic agents to further enhance anti-tumor immunity and overcome resistance mechanisms.
Proposed Rationale for Combination Therapy
The dual mechanism of GIM-122 provides a strong basis for exploring its synergistic potential with other immunotherapies. While GIM-122 targets the PD-1/PD-L1 axis, other agents can modulate distinct, non-redundant pathways of immune activation or suppression.
Potential Combination Strategies:
-
CTLA-4 Inhibitors: Combining GIM-122 with a CTLA-4 inhibitor (e.g., ipilimumab) could provide a more comprehensive blockade of T-cell inhibitory signals. While GIM-122 acts primarily in the tumor microenvironment to restore the function of effector T cells, CTLA-4 blockade predominantly occurs in the lymph nodes, promoting the activation and proliferation of naive T cells.
-
LAG-3, TIM-3, or TIGIT Inhibitors: These checkpoint receptors are also expressed on exhausted T cells and contribute to immune suppression. A combination of GIM-122 with inhibitors of these pathways could lead to a more profound reversal of T-cell exhaustion.
-
Co-stimulatory Agonists (e.g., OX40, 4-1BB): While GIM-122 "releases the brakes" on the immune system, co-stimulatory agonists "step on the gas." Combining GIM-122 with an agonist for a receptor like OX40 or 4-1BB could lead to enhanced T-cell proliferation, survival, and effector function.
-
Cancer Vaccines: A therapeutic cancer vaccine could increase the presentation of tumor-associated antigens, and GIM-122 could then enhance the activity of the vaccine-induced tumor-specific T cells.
-
Adoptive Cell Therapy (e.g., CAR-T, TIL): GIM-122 could improve the persistence and function of adoptively transferred T cells within the immunosuppressive tumor microenvironment.
Data Presentation (Hypothetical Preclinical Data)
As no specific preclinical data for GIM-122 in combination therapy has been publicly released, the following tables are presented as illustrative examples of how such data could be structured. These values are hypothetical and intended for demonstration purposes only.
Table 1: In Vitro T-Cell Activation with GIM-122 in Combination with a CTLA-4 Inhibitor
| Treatment Group | T-Cell Proliferation (Fold Change vs. Control) | IFN-γ Secretion (pg/mL) |
| Isotype Control | 1.0 | 50 |
| GIM-122 (10 µg/mL) | 4.5 | 650 |
| Anti-CTLA-4 (10 µg/mL) | 3.8 | 520 |
| GIM-122 + Anti-CTLA-4 | 9.2 | 1500 |
Table 2: In Vivo Efficacy of GIM-122 Combination Therapy in a Syngeneic Mouse Tumor Model (e.g., MC38)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | 1850 ± 250 | 0% | 0/10 |
| GIM-122 (10 mg/kg) | 980 ± 180 | 47% | 1/10 |
| Anti-LAG-3 (10 mg/kg) | 1100 ± 210 | 41% | 0/10 |
| GIM-122 + Anti-LAG-3 | 350 ± 90 | 81% | 5/10 |
Experimental Protocols
The following are detailed, proposed protocols for key experiments to evaluate GIM-122 in combination with other immunotherapies.
Protocol 1: In Vitro Mixed Lymphocyte Reaction (MLR) Assay for T-Cell Activation
This protocol is designed to assess the ability of GIM-122, alone and in combination, to enhance T-cell activation in response to allogeneic stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from two healthy donors
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
GIM-122 (clinical grade or research equivalent)
-
Isotype control antibody (human IgG1 kappa)
-
Combination immunotherapy agent (e.g., anti-CTLA-4 antibody)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis
-
ELISA kit for human IFN-γ
-
96-well U-bottom plates
Methodology:
-
Cell Preparation: Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Responder and Stimulator Cells:
-
Responders: Label PBMCs from Donor A with CFSE according to the manufacturer's protocol. These will be the responder T cells.
-
Stimulators: Irradiate PBMCs from Donor B (30 Gy) to prevent their proliferation. These will be the stimulator cells.
-
-
Co-culture Setup:
-
Plate 1 x 10⁵ CFSE-labeled responder cells per well in a 96-well U-bottom plate.
-
Add 1 x 10⁵ irradiated stimulator cells to each well.
-
Add GIM-122, the combination agent, both, or isotype control to the respective wells at desired concentrations (e.g., a dose range of 0.1 to 20 µg/mL).
-
-
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Proliferation: On day 5, harvest the cells and analyze T-cell proliferation by flow cytometry. Gate on CD4+ and CD8+ T cells and measure the dilution of the CFSE signal.
-
Cytokine Secretion: On day 3, collect 50 µL of supernatant from each well and quantify the concentration of IFN-γ using an ELISA kit.
-
Protocol 2: In Vivo Syngeneic Mouse Tumor Model
This protocol outlines the evaluation of GIM-122 in combination with another checkpoint inhibitor in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells (or another syngeneic tumor cell line)
-
GIM-122 (or a surrogate antibody targeting murine PD-1 with similar dual-functional properties)
-
Combination agent (e.g., anti-mouse LAG-3 antibody)
-
Vehicle/control antibody
-
Matrigel
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Cell Implantation:
-
Harvest MC38 cells and resuspend in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁵ cells in a volume of 100 µL into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 per group).
-
-
Treatment Administration:
-
Group 1 (Vehicle): Administer isotype control antibody intraperitoneally (i.p.) twice a week.
-
Group 2 (GIM-122 surrogate): Administer the antibody (e.g., 10 mg/kg) i.p. twice a week.
-
Group 3 (Combination agent): Administer the anti-LAG-3 antibody (e.g., 10 mg/kg) i.p. twice a week.
-
Group 4 (Combination): Administer both agents at their respective doses and schedules.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor for any signs of toxicity.
-
The study endpoint is reached when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or after a set duration (e.g., 21-28 days).
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or from a satellite group of animals, excise tumors and spleens.
-
Prepare single-cell suspensions and analyze the immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed dual mechanism of action for GIM-122.
Caption: Experimental workflow for in vivo combination studies.
References
- 1. clinicaltrials-dev.cedars-sinai.edu [clinicaltrials-dev.cedars-sinai.edu]
- 2. Georgiamune [georgiamune.com]
- 3. FDA clears Georgiamune’s IND application for GIM-122 | BioWorld [bioworld.com]
- 4. Safety and Tolerability Study of GIM-122 in Subjects With Advanced Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 5. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
delivery systems and formulations for Antitumor agent-122
Application Notes and Protocols for Antitumor Agent-122
Topic: Delivery Systems and Formulations for this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as GIM-122, is a humanized immunoglobulin G1 kappa dual-functioning monoclonal antibody (DFA) currently under investigation for the treatment of advanced solid malignancies.[1][2][3] As a monoclonal antibody, GIM-122 works by modulating the immune system to recognize and attack cancer cells, specifically targeting the PD-1 pathway in a novel manner.[4] This document provides detailed application notes and protocols for the formulation and delivery of this compound, addressing challenges such as stability, solubility, and targeted delivery to enhance its therapeutic efficacy.
I. Formulation Strategies for this compound
The formulation of a monoclonal antibody like this compound is critical for its stability, efficacy, and safety. The goal is to maintain the structural integrity and biological activity of the antibody from production to administration.
A. Excipient Selection and Optimization
The selection of appropriate excipients is paramount in developing a stable liquid formulation for this compound. The following table summarizes key excipients and their recommended concentration ranges for a stable monoclonal antibody formulation.
| Excipient Category | Excipient | Concentration Range | Function |
| Buffering Agent | Histidine | 10-50 mM | Maintain pH, prevent aggregation |
| Phosphate | 10-50 mM | Maintain pH | |
| Stabilizer | Sucrose | 100-300 mM | Prevent aggregation and denaturation |
| Trehalose | 100-300 mM | Cryoprotectant and lyoprotectant | |
| Surfactant | Polysorbate 80 | 0.01-0.1% (w/v) | Prevent surface adsorption and aggregation |
| Polysorbate 20 | 0.01-0.1% (w/v) | Prevent surface adsorption and aggregation | |
| Tonicity Modifier | Sodium Chloride | 50-150 mM | Adjust tonicity for parenteral administration |
B. Novel Formulation Approaches
To enhance the therapeutic index of this compound, novel formulation strategies can be explored. These approaches aim to improve drug solubility, stability, and enable targeted delivery.
-
Lyophilization (Freeze-Drying): For long-term stability, a lyophilized powder formulation of this compound can be developed. This involves freezing the liquid formulation and then removing the ice by sublimation.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, control its release, and facilitate targeted delivery to tumor sites.[5]
-
Antibody-Drug Conjugates (ADCs): While this compound is an immunomodulatory antibody, the concept of ADCs, where a cytotoxic drug is linked to an antibody, represents a powerful strategy for targeted cancer therapy.
II. Delivery Systems for this compound
The delivery of this compound is a critical determinant of its clinical success. As an investigational drug, it is currently administered intravenously.
A. Intravenous Administration
Intravenous (IV) infusion is the current standard for the administration of GIM-122 in clinical trials. This method ensures immediate and complete bioavailability.
B. Advanced Delivery Systems
To improve patient compliance and therapeutic outcomes, alternative delivery systems are being explored for monoclonal antibodies.
-
Subcutaneous (SC) Injection: A high-concentration liquid formulation for subcutaneous injection would offer a more convenient administration route for patients.
-
Targeted Delivery: Novel drug delivery systems, such as ligand- or receptor-based targeting, can enhance the selective delivery of this compound to tumor cells, minimizing off-target effects.
III. Experimental Protocols
This section provides detailed protocols for key experiments related to the formulation and delivery of this compound.
A. Protocol 1: Preparation of a Lyophilized Formulation of this compound
Objective: To prepare a stable, lyophilized powder of this compound for long-term storage.
Materials:
-
This compound bulk solution
-
Histidine buffer (pH 6.0)
-
Sucrose
-
Polysorbate 80
-
Sterile water for injection
-
Lyophilizer
Procedure:
-
Prepare the formulation buffer containing 20 mM histidine, 200 mM sucrose, and 0.02% Polysorbate 80 in sterile water.
-
Diafilter the this compound bulk solution against the formulation buffer.
-
Adjust the final concentration of this compound to 50 mg/mL.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Fill 2 mL of the solution into 5 mL sterile glass vials.
-
Partially insert sterile stoppers into the vials.
-
Load the vials into a pre-cooled lyophilizer.
-
Freeze the solution at -40°C for 3 hours.
-
Apply a primary drying cycle at -20°C and 100 mTorr for 48 hours.
-
Apply a secondary drying cycle by ramping the temperature to 25°C over 12 hours and holding for 6 hours at 100 mTorr.
-
Backfill the vials with sterile nitrogen and fully stopper them.
-
Seal the vials with aluminum caps.
B. Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the antitumor activity of different formulations of this compound.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound formulations (liquid and reconstituted lyophilized)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the this compound formulations in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted formulations.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
IV. Visualizations
A. Signaling Pathway
Caption: Mechanism of action of this compound.
B. Experimental Workflow
Caption: Workflow for lyophilized formulation.
C. Logical Relationship
Caption: Factors influencing delivery system selection.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Facebook [cancer.gov]
- 3. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
- 4. clinicaltrials-dev.cedars-sinai.edu [clinicaltrials-dev.cedars-sinai.edu]
- 5. NOVEL DELIVERY APPROACHES FOR CANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Antitumor Agent-122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-122 is a novel therapeutic agent that has demonstrated significant potential in preclinical cancer models. This document provides detailed application notes on its mechanism of action and protocols for evaluating its efficacy using flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of apoptosis, cell cycle arrest, and overall cell viability in response to treatment. These protocols are designed to provide researchers with the necessary tools to investigate the cellular effects of this compound.
Mechanism of Action
This compound is a synthetic small molecule designed to selectively target and induce apoptosis in cancer cells. Its primary mechanism involves the inhibition of the anti-apoptotic protein Bcl-w, a key regulator of the intrinsic apoptotic pathway.[1] By binding to and inhibiting Bcl-w, this compound disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[2]
Furthermore, studies have indicated that this compound can induce cell cycle arrest at the G2/M phase.[3][4] This is achieved through the downregulation of Cyclin G1 (CCNG1), a critical regulator of the cell cycle.[1] The combined effects of apoptosis induction and cell cycle arrest contribute to the potent antitumor activity of this agent.
Data Presentation
The following table summarizes the expected quantitative outcomes from flow cytometry analysis of cancer cells treated with this compound compared to an untreated control.
| Parameter | Assay | Expected Outcome with this compound Treatment |
| Apoptosis | Annexin V/PI Staining | Increased percentage of Annexin V-positive cells (early apoptosis) and Annexin V/PI-positive cells (late apoptosis/necrosis). |
| Cell Cycle | Propidium Iodide (PI) Staining | Accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 and S phases. |
| Cell Viability | Viability Dye Staining | Decreased percentage of viable (dye-negative) cells and an increased percentage of non-viable (dye-positive) cells. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its analysis.
Signaling pathway of this compound.
Experimental workflow for flow cytometry analysis.
Data analysis workflow.
Experimental Protocols
I. Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and identifies necrotic or late apoptotic cells with compromised membranes using propidium iodide (PI).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometry tubes
Procedure:
-
Seed and treat cancer cells with this compound for the desired time period. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide (PI) solution immediately before analysis.
-
Analyze the samples on a flow cytometer within one hour. Use single-stained controls for compensation.
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
II. Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Treated and untreated cancer cells
-
Flow cytometry tubes
Procedure:
-
Seed and treat cancer cells with this compound for the desired time.
-
Harvest the cells and wash once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours. This can be stored for several weeks.
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
III. Cell Viability Assay
This protocol uses a membrane-impermeable dye to distinguish between live and dead cells.
Materials:
-
Fixable Viability Dye (e.g., eFluor™ 780)
-
PBS
-
Treated and untreated cancer cells
-
Flow cytometry tubes
Procedure:
-
Harvest and wash cells as described previously.
-
Resuspend the cells in 1 mL of PBS.
-
Add the fixable viability dye according to the manufacturer's instructions (typically 1 µL).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS.
-
The cells can now be fixed, permeabilized, and stained for intracellular targets if desired.
-
Analyze the samples on a flow cytometer.
Data Interpretation:
-
Live cells with intact membranes will have low fluorescence, while dead cells with compromised membranes will be brightly fluorescent.
References
- 1. Expression of miR-122 mediated by adenoviral vector induces apoptosis and cell cycle arrest of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. MicroRNA-122 sensitizes HCC cancer cells to adriamycin and vincristine through modulating expression of MDR and inducing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Antitumor agent-122 precipitation in media
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing precipitation of the hypothetical Antitumor agent-122 in cell culture media. The principles and protocols outlined here are based on best practices for handling hydrophobic small molecules in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in my cell culture medium?
A1: Precipitation of small molecule inhibitors like this compound in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility : Many small molecules, particularly those designed as enzyme inhibitors, have low solubility in aqueous solutions like cell culture media.
-
High Final Concentration : The intended experimental concentration might surpass the agent's solubility limit in the specific medium being used.
-
Solvent Shock : When a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous medium, the sudden change in solvent environment can cause the compound to precipitate out of solution.[1][2][3]
-
Media Components : Elements within the cell culture medium, such as salts, proteins, and pH buffers, can interact with the small molecule, thereby reducing its solubility.[1]
-
Temperature Fluctuations : Changes in temperature, such as moving from a warm incubator to a cooler biosafety cabinet, can decrease the solubility of the compound.[4]
Q2: I'm seeing a precipitate, but I'm not sure if it's this compound. How can I confirm?
A2: It's important to differentiate between drug precipitation and other common issues in cell culture.
-
Microbial Contamination : If you observe movement or budding under a microscope, it could indicate bacterial or yeast contamination.
-
Salt or Protein Precipitation : If the medium appears cloudy without a significant pH change, it might be due to the precipitation of salts (like calcium phosphate) or proteins, especially if the medium has undergone freeze-thaw cycles.
-
Drug Precipitation : If the precipitate appears crystalline under a microscope, it is likely the drug.
Q3: What is the highest recommended final concentration of DMSO in my cell culture?
A3: The maximum tolerated DMSO concentration is cell-line dependent. A general guideline is to keep the final concentration at or below 0.5%. For sensitive cell lines, particularly primary cells, it is advisable to stay at or below 0.1%. It is crucial to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to identify and resolve the issue.
Initial Checks
-
Examine the Stock Solution : Ensure your stock solution is completely dissolved and free of any precipitate. If not, you can try gently warming the solution to 37°C or briefly sonicating it. If the precipitate remains, the stock concentration may be too high, and a new, lower concentration stock should be prepared.
-
Verify the Final Concentration : The intended final concentration of this compound in your experiment may be too high. Try reducing the final concentration.
Optimizing the Dilution Method
-
Avoid "Solvent Shock" : Instead of adding a small volume of concentrated stock directly into a large volume of media, try a stepwise dilution. First, dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Media : Always use cell culture medium that has been pre-warmed to 37°C before adding the compound.
-
Proper Mixing : Add the stock solution dropwise to the pre-warmed culture medium while gently vortexing or swirling. Do not add the medium to the DMSO stock.
Modifying the Solvent System
-
Adjust Final DMSO Concentration : While keeping the final DMSO concentration below toxic levels (typically <0.5%), a slightly higher concentration within this limit may improve solubility.
-
Use a Co-solvent : For particularly challenging compounds, the addition of a biocompatible surfactant like Pluronic F-68 to the cell culture medium can help maintain solubility.
Data Presentation
The following table summarizes recommended starting conditions for working with hydrophobic antitumor agents like this compound.
| Parameter | Recommended Condition | Notes |
| Stock Solution Solvent | 100% Anhydrous DMSO | Exhibits the highest solubility and stability for many hydrophobic compounds. |
| Stock Solution Concentration | 1-10 mM | A lower concentration stock may aid in dispersion when diluting into media. |
| Storage of Stock Solution | -20°C in small aliquots | Avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | Cell line dependent; always run a vehicle control. |
| Media Temperature for Dilution | 37°C | Pre-warming the media can prevent temperature-related precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, place the tube in a 37°C water bath for 5-10 minutes.
-
If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Serial Dilution for Determining Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a high-concentration stock solution of your compound (e.g., 10 mM in DMSO).
-
Label a series of sterile tubes for your dilution series.
-
Add your complete cell culture medium to each tube.
-
Perform a serial dilution of your stock solution into the media. For example, a 1:2 serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, crystals). For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Antitumor agent-122 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of Antitumor agent-122.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a humanized monoclonal antibody.[1][2] It is designed to target and bind to specific molecules on cancer cells, which can help modulate the immune system and reduce tumor cell proliferation.[2] One known target for similar agents is the PD-1 protein, which cancer cells use to evade the immune system. By blocking this protein, this compound may enable the immune system to more effectively combat cancer.[1]
Q2: What is the recommended starting concentration range for IC50 determination of this compound?
A2: For a novel compound like this compound, it is advisable to begin with a broad concentration range to determine the approximate effective dose. A common starting point is a high concentration of 10-100 µM, followed by serial dilutions (e.g., 1:3 or 1:10).[3] Once a preliminary experiment establishes an approximate effective range, a subsequent experiment with a narrower range of concentrations, often using 2-fold or 3-fold dilutions, can be performed to accurately determine the IC50 value.
Q3: How should I prepare and store the stock solution of this compound?
A3: this compound should be reconstituted in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or the buffer recommended by the manufacturer, to create a high-concentration stock solution. It is crucial to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. When preparing working solutions, dilute the stock in a serum-free cell culture medium. Be mindful that components of the storage buffer could affect cell viability at high concentrations.
Q4: What is the standard incubation time for an IC50 assay with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific biological question. Common incubation times for IC50 assays are 24, 48, or 72 hours. It is recommended to perform time-course experiments to determine the most appropriate endpoint for your specific cell line and experimental conditions. Some agents may require longer incubation periods for their cytotoxic or anti-proliferative effects to become apparent.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. Cells are not in the logarithmic growth phase. Contamination of cell cultures. Inconsistent incubation times. | Ensure a consistent number of viable cells are seeded in each well. Always use cells that are in the logarithmic growth phase for experiments. Regularly check cell cultures for any signs of contamination. Strictly adhere to the same incubation period for all replicate experiments. |
| Dose-response curve is not sigmoidal | The concentration range is too narrow or not centered around the IC50. The compound may have low potency against the chosen cell line. Issues with serial dilutions leading to inaccurate concentrations. | Broaden the concentration range to include concentrations that produce 0% and 100% inhibition. Consider using a more sensitive cell line or a different assay. Ensure accurate and thorough mixing at each step of the serial dilution. |
| Cell viability is over 100% at low concentrations | This can be an artifact of some viability assays where the agent may enhance the metabolic activity of the cells at low concentrations. It could also indicate a mitogenic effect at low doses. | Ensure that the highest concentration of the vehicle (e.g., DMSO) used for dilution does not affect cell viability. Report this observation and consider investigating the bimodal effect of the agent. |
| Incomplete cell death at the highest concentration | The maximum concentration used is not high enough to induce 100% cell death. The cell line may be resistant to this compound. The incubation time may be too short. | Increase the highest concentration of the agent. Verify the sensitivity of your cell line to similar agents or consider using a positive control. Extend the incubation period (e.g., to 72 or 96 hours). |
Experimental Protocols
Protocol: IC50 Determination using MTT Assay
This protocol describes a method for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of choice
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound
-
Vehicle control (e.g., sterile PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of concentrations of this compound in complete culture medium. It is common to prepare 2X concentrated solutions that will be added to the wells containing cells in an equal volume of media.
-
Include wells for a vehicle control (cells treated with the highest volume of vehicle used in the dilutions) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes at a low speed to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve (sigmoidal curve) to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
reducing off-target effects of Antitumor agent-122
Technical Support Center: Antitumor Agent-122
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Tumor Growth Kinase 1 (TGK1), a key enzyme in a signaling pathway frequently dysregulated in various cancer types. By binding to the ATP-binding pocket of TGK1, this compound blocks its kinase activity, leading to the inhibition of downstream signaling cascades that promote tumor cell proliferation and survival.
Q2: What are the known or potential off-target effects of this compound?
While designed for TGK1 selectivity, this compound can exhibit off-target activity against other kinases with structurally similar ATP-binding sites. The two most significant off-target kinases identified are Healthy Cell Kinase A (HCKA) and Immune Response Kinase B (IRKB). Inhibition of these kinases may lead to unintended biological consequences.[1]
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is crucial for the accurate interpretation of your results.[2] Several experimental strategies can be employed:
-
Rescue Experiments: Overexpression of a drug-resistant mutant of the intended target (TGK1) should rescue the on-target effects but not the off-target effects.[3]
-
Target Knockdown/Knockout: Using techniques like CRISPR/Cas9 or siRNA to eliminate TGK1 expression can help determine if the observed phenotype is dependent on the intended target.[2] If the agent still elicits the same effect in knockout cells, it is likely an off-target effect.[2]
-
Chemical Analogs: A structurally similar but biologically inactive analog of this compound can serve as a negative control to rule out effects caused by the chemical scaffold itself.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in non-tumor cell lines.
-
Possible Cause: Off-target inhibition of Healthy Cell Kinase A (HCKA), which is essential for the viability of certain normal cell types.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 values of this compound in both your tumor and non-tumor cell lines. A narrow therapeutic window may suggest off-target toxicity.
-
Kinome Profiling: A kinome-wide scan can identify unintended kinase targets. This can be done through commercial services that screen the agent against a large panel of kinases.
-
Western Blot Analysis: Assess the phosphorylation status of known downstream substrates of HCKA in treated non-tumor cells. A decrease in phosphorylation would suggest off-target activity.
-
Quantitative Data Summary: IC50 Values of this compound
| Cell Line | Target Expression | IC50 (µM) |
| Tumor Cell Line A | High TGK1 | 0.5 |
| Tumor Cell Line B | Moderate TGK1 | 1.2 |
| Normal Cell Line X | Low TGK1, High HCKA | 5.8 |
| Normal Cell Line Y | Low TGK1, Moderate HCKA | 8.3 |
Issue 2: Unexpected modulation of immune cell activity in co-culture experiments.
-
Possible Cause: Off-target inhibition of Immune Response Kinase B (IRKB), which plays a role in T-cell activation and cytokine production.
-
Troubleshooting Steps:
-
Immune Cell Viability and Proliferation Assays: Treat isolated immune cells (e.g., T-cells, PBMCs) with a dose range of this compound to assess its direct impact.
-
Cytokine Profiling: Use multiplex assays (e.g., Luminex, ELISA arrays) to measure the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) secreted by immune cells after treatment.
-
Phosphorylation Analysis of IRKB Substrates: Perform western blotting to check the phosphorylation levels of direct downstream targets of IRKB in treated immune cells.
-
Quantitative Data Summary: Cytokine Secretion by T-cells (pg/mL)
| Treatment | IL-2 | IFN-γ | TNF-α |
| Vehicle Control | 550 | 1200 | 850 |
| This compound (1 µM) | 480 | 1050 | 780 |
| This compound (5 µM) | 210 | 620 | 410 |
| This compound (10 µM) | 90 | 250 | 180 |
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of TGK1 to Validate Off-Target Effects
This protocol outlines the validation of off-target effects by testing the activity of this compound in cells where the intended target, TGK1, has been knocked out.
-
Materials:
-
Cas9-expressing cancer cell line
-
gRNA targeting TGK1 and a non-targeting control gRNA
-
Lentiviral or plasmid transfection system
-
Puromycin or other selection agent
-
This compound
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Western blot reagents
-
-
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early exon of the TGK1 gene into a suitable vector.
-
Transfection/Transduction: Introduce the TGK1-targeting gRNA or a non-targeting control gRNA into the Cas9-expressing cell line.
-
Selection: Select for successfully transduced/transfected cells using the appropriate selection agent.
-
Verification of Knockout: Confirm the knockout of TGK1 protein expression by Western blotting.
-
Dose-Response Assay: Seed wild-type, non-targeting control, and TGK1-knockout cells in 96-well plates. Treat the cells with a serial dilution of this compound for 72 hours.
-
Data Analysis: Measure cell viability and compare the dose-response curves. A lack of a significant shift in the IC50 for the knockout cells suggests the measured effect is due to off-target activity.
-
Protocol 2: In Vitro Kinase Assay to Determine IC50 Values
This protocol describes a radiometric assay to determine the potency of this compound against its intended target and potential off-target kinases.
-
Materials:
-
Purified recombinant TGK1, HCKA, and IRKB enzymes
-
Specific peptide substrates for each kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the respective kinase, and its specific substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Start the reaction by adding [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Reaction Termination and Substrate Capture: Stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Signal Detection: Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Off-target effects of this compound.
Caption: Experimental workflow for off-target validation.
References
Technical Support Center: Improving Antitumor Agent-122 Bioavailability In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of "Antitumor agent-122."
A Note on "this compound": The term "this compound" is not uniquely defined in publicly available literature. It may refer to a small molecule with poor oral bioavailability or a biological agent such as a monoclonal antibody (e.g., GIM-122, an anti-PD-1 antibody, or an anti-CD122 agent).[1][2][3][4] This guide is structured to address challenges pertinent to both possibilities. Please select the section most relevant to your specific agent.
Section 1: Small Molecule this compound
This section focuses on troubleshooting and strategies for improving the oral bioavailability of a small molecule antitumor agent. Poor oral bioavailability is often due to low aqueous solubility, poor permeability, and/or significant first-pass metabolism.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low and Variable In Vivo Exposure | Poor Aqueous Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed. | - Particle Size Reduction: Employ micronization or nanonization to increase the surface area for dissolution. - Formulation Strategies: Explore amorphous solid dispersions, lipid-based formulations (e.g., SMEDDS), or co-solvents to enhance solubility. |
| Poor Membrane Permeability: The compound cannot efficiently cross the intestinal epithelium. | - In Vitro Permeability Assays: Conduct Caco-2 or PAMPA assays to assess permeability. - Prodrug Approach: Design a more permeable prodrug that converts to the active agent in vivo. | |
| High First-Pass Metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation. | - In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify the metabolizing enzymes. - Co-administration with Inhibitors: In preclinical studies, co-administer with inhibitors of relevant enzymes (e.g., CYP3A4 inhibitors) to assess the impact on exposure. | |
| High Inter-Animal Variability | Food Effects: The presence or absence of food in the GI tract can significantly alter absorption. | - Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. |
| Formulation Instability: The physical or chemical stability of the dosing formulation is inadequate. | - Stability Assessment: Evaluate the stability of the formulation under relevant conditions (e.g., temperature, pH). |
Frequently Asked Questions (FAQs)
Q1: What are the first-line strategies to consider for a poorly soluble antitumor agent?
For a poorly water-soluble compound, initial strategies should focus on enhancing its dissolution rate and solubility. Key approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can improve dissolution.
-
Solid Dispersions: Dispersing the agent in a solid matrix, such as a polymer, can enhance its solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.
-
Salt Formation: Converting the drug into a salt form can increase its solubility in water.
Q2: How can I determine if my compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?
Efflux transporters can actively pump drugs out of intestinal cells, reducing absorption. To determine if your agent is a substrate:
-
In Vitro Transporter Assays: Use cell lines overexpressing specific transporters (e.g., Caco-2 cells for P-gp) to measure bidirectional transport. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests active efflux.
-
In Vivo Studies with Inhibitors: In animal models, co-administer your agent with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) and observe if there is a significant increase in plasma exposure.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dosing: Administer this compound via oral gavage at a predetermined dose. Include an intravenous dosing group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Process blood to plasma and analyze the concentration of the agent using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: Strategies to overcome oral bioavailability barriers.
Section 2: Biological this compound (e.g., Monoclonal Antibody)
This section addresses challenges related to the in vivo performance of a biological agent, where "bioavailability" refers to the fraction of the administered dose that reaches the systemic circulation and the tumor microenvironment. For monoclonal antibodies, intravenous administration is common, leading to 100% bioavailability in the systemic circulation. However, challenges remain in achieving effective concentrations at the tumor site.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Tumor Penetration | High Molecular Weight: The large size of the antibody limits its diffusion from blood vessels into the tumor tissue. | - Enhanced Permeability and Retention (EPR) Effect: Optimize dosing to leverage the leaky vasculature of tumors. - Antibody Engineering: Consider smaller antibody fragments (e.g., Fab, scFv) that may penetrate tissues more effectively. |
| High Interstitial Fluid Pressure: Elevated pressure within the tumor can impede the convective transport of the antibody. | - Combination Therapy: Explore co-administration with agents that can normalize the tumor vasculature and reduce interstitial pressure. | |
| Rapid Clearance | Target-Mediated Drug Disposition (TMDD): Binding to the target antigen can lead to rapid clearance of the antibody. | - Pharmacokinetic Modeling: Develop a TMDD model to understand and predict the clearance at different dose levels. - Dose Optimization: Adjust the dose to saturate the target and achieve sustained therapeutic concentrations. |
| Anti-Drug Antibodies (ADAs): The patient's immune system may generate antibodies against the therapeutic antibody, leading to its rapid clearance. | - Immunogenicity Assessment: Develop and validate assays to detect and characterize ADAs. - Humanization/De-immunization: Engineer the antibody to reduce its immunogenic potential. | |
| Off-Target Toxicity | Binding to Target in Healthy Tissues: The target antigen may be expressed on normal cells, leading to on-target, off-tumor toxicity. | - Target Expression Profiling: Thoroughly characterize the expression of the target in a wide range of normal tissues. - Affinity Optimization: Engineer the antibody to have optimal affinity for the target to balance efficacy and safety. |
Frequently Asked Questions (FAQs)
Q1: How is the "bioavailability" of a monoclonal antibody assessed?
For intravenously administered antibodies, systemic bioavailability is 100%. However, the key is to assess its concentration at the site of action (the tumor). This can be evaluated through:
-
Tumor Biopsies: In preclinical models, tumor tissue can be collected at different time points after administration to measure antibody concentration.
-
Imaging Studies: Radiolabeling the antibody and using techniques like PET or SPECT imaging can visualize its distribution and accumulation in the tumor.
Q2: What is the significance of the Fc region in the in vivo performance of a therapeutic antibody?
The Fc region of an antibody is crucial for its interaction with the immune system and its pharmacokinetic properties. It binds to Fc receptors on immune cells, which can trigger effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC). The Fc region also binds to the neonatal Fc receptor (FcRn), which protects the antibody from degradation and extends its plasma half-life.
Experimental Protocols
Protocol 2: Tumor Biodistribution Study in Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NSG mice) bearing human tumor xenografts.
-
Dosing: Administer a radiolabeled version of the this compound (e.g., with Iodine-125 or Zirconium-89) intravenously.
-
Tissue Collection: At selected time points, euthanize the animals and collect tumors and various organs.
-
Radioactivity Measurement: Measure the radioactivity in each tissue using a gamma counter.
-
Data Analysis: Express the data as the percentage of injected dose per gram of tissue (%ID/g) to determine the biodistribution and tumor targeting efficiency.
Visualizations
Caption: In vivo disposition of a biological antitumor agent.
References
- 1. clinicaltrials-dev.cedars-sinai.edu [clinicaltrials-dev.cedars-sinai.edu]
- 2. GIM-122 for Advanced Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. Facebook [cancer.gov]
- 4. Targeting of CD122 enhances antitumor immunity by altering the tumor immune environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erpublications.com [erpublications.com]
Technical Support Center: Mechanisms of Resistance to Antitumor agent-122 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments investigating resistance to Antitumor agent-122.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not developing resistance to this compound after prolonged exposure. What are the possible reasons?
A1: Several factors could contribute to the difficulty in generating a resistant cell line. Common issues include suboptimal drug concentration, characteristics of the parental cell line, or the duration of drug exposure. It's crucial to start with a concentration that provides enough selective pressure without causing complete cell death and to be patient, as developing resistance can take several months.[1]
Q2: How do I confirm that my cell line has developed stable resistance to this compound?
A2: Stable resistance is primarily confirmed by a significant and reproducible increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line.[2] A washout experiment, where the drug is removed for several passages followed by a re-determination of the IC50, can ascertain the stability of the resistant phenotype. If the IC50 remains elevated, the resistance is likely due to stable genetic or epigenetic changes.[3]
Q3: What are the most common mechanisms of acquired resistance to targeted therapies like this compound?
A3: Acquired resistance to targeted therapies typically falls into several categories:
-
On-target alterations: These are mutations in the drug's target protein that prevent the drug from binding effectively.[4][5] A well-known example is the T790M "gatekeeper" mutation in the EGFR gene, which confers resistance to first-generation EGFR inhibitors.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug, allowing for continued cell proliferation and survival. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, thereby reducing its intracellular concentration and efficacy.
-
Drug inactivation: The cancer cells may develop mechanisms to metabolize and inactivate the drug.
Troubleshooting Guides
Problem 1: High Variability in IC50 Assay Results
High variability in cell viability assays can obscure the true IC50 value, making it difficult to accurately assess resistance.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding to avoid uneven cell distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions in culture medium. Precipitated drug leads to inaccurate concentrations. |
| Suboptimal Assay Endpoint | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint for your specific model. |
| Cell Line Instability | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Contamination (bacterial, fungal, mycoplasma) | Regularly test for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal growth. |
Problem 2: Failure to Detect a Known Resistance Mechanism
You have a resistant cell line but are unable to identify the underlying mechanism.
| Potential Cause | Troubleshooting/Optimization Strategy |
| On-Target Mutation Analysis: Insufficient Sequencing Depth | When performing targeted sequencing of the drug's target gene, ensure sufficient sequencing depth to detect subclonal mutations that may be present in a fraction of the resistant population. |
| Bypass Pathway Activation: Incorrect Pathway Investigated | Resistance may be driven by a less common bypass pathway. Perform a broader screen using phospho-kinase antibody arrays to identify unexpectedly activated pathways. |
| Bypass Pathway Activation: Suboptimal Antibody for Western Blot | Validate the specificity and sensitivity of your primary antibodies for phosphorylated and total proteins using appropriate positive and negative controls. |
| Increased Drug Efflux: Low ABC Transporter Expression | While increased expression is a common mechanism, resistance can also be mediated by enhanced activity of existing transporters. Perform a functional efflux assay (e.g., using a fluorescent substrate like Rhodamine 123) in the presence and absence of a known ABC transporter inhibitor. |
| Multiple Resistance Mechanisms | It is possible that multiple resistance mechanisms are acting in concert. Consider performing multi-omics analysis (genomics, transcriptomics, proteomics) to get a comprehensive view of the alterations in the resistant cells. |
Quantitative Data Summary
The following tables provide example data for common resistance mechanisms. "this compound" is modeled after well-characterized targeted therapies.
Table 1: IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance |
| Lung Cancer (NCI-H1975) | On-Target Mutation (e.g., T790M-like) | 15 | 1500 | 100 |
| Melanoma (A375) | Bypass Pathway Activation (e.g., MET Amplification) | 50 | 750 | 15 |
| Ovarian Cancer (OVCAR3) | Increased Drug Efflux (ABCB1 Overexpression) | 4.1 | 26.6 | 6.5 |
| Breast Cancer (MCF-7) | Increased Drug Efflux (ABCB1 Overexpression) | 5 | 120 | 24 |
Table 2: Relative Gene Expression of ABC Transporters in Resistant Cells (qPCR)
| Cell Line | Gene | Normalized Expression in Parental Cells (Relative to Housekeeping Gene) | Normalized Expression in Resistant Cells (Relative to Housekeeping Gene) | Fold Change in Expression |
| Ovarian Cancer (TOV-21G) | ABCB1 | 1.0 | 94.0 | 94 |
| Breast Cancer (MCF-7) | ABCB1 | 1.0 | 25.0 | 25 |
| Lung Cancer (NCI-H1975) | ABCG2 | 1.0 | 12.5 | 12.5 |
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes the generation of a resistant cell line by continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A common strategy is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
-
Monitoring and Maintenance: Regularly monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level until the cells recover.
-
Characterization of the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Cryopreservation: It is recommended to freeze aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
This protocol outlines the steps to detect the activation of a bypass signaling pathway (e.g., PI3K/Akt) by Western blotting.
-
Cell Lysis:
-
Grow parental and this compound-resistant cells to 70-80% confluency.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Quantitative Real-Time PCR (qPCR) for ABC Transporter Expression
This protocol is for measuring the mRNA expression levels of ABC transporter genes (e.g., ABCB1).
-
RNA Extraction:
-
Grow parental and this compound-resistant cells to 70-80% confluency.
-
Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Experimental workflow for generating and characterizing resistant cancer cell lines.
Caption: Common mechanisms of resistance to this compound.
Caption: Troubleshooting logic for variable IC50 assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Antitumor Agent-122 Solubility Challenges
Disclaimer: Antitumor agent-122 is a compound for research use only and has not been fully validated for medical applications. This guide provides technical support for researchers encountering solubility issues during preclinical in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, multi-target antitumor agent with a molecular formula of C₂₈H₃₀N₄O₂S₂ and a molecular weight of 518.69.[1] Like many potent small molecules, it is a hydrophobic compound with low aqueous solubility. This poor solubility can lead to challenges in preparing stock solutions, precipitation upon dilution in aqueous buffers or cell culture media, and potentially low or variable bioavailability in animal studies, all of which can compromise the accuracy and reproducibility of experimental results.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing stock solutions is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[4][5] this compound typically demonstrates good solubility in DMSO, allowing for the preparation of a concentrated stock solution.
Q3: I'm having difficulty dissolving this compound in DMSO. What should I do?
A3: If you are encountering issues with dissolution in DMSO, you can try the following troubleshooting steps in sequence:
-
Vortexing: Vigorously mix the solution for 2-5 minutes.
-
Gentle Warming: Warm the solution in a water bath set to 37°C for 10-15 minutes. This can help overcome the energy barrier for dissolution.
-
Sonication: Use a bath sonicator for 5-10 minutes to break down any compound aggregates. If the compound remains undissolved, consider preparing a more dilute stock solution (e.g., 5 mM instead of 10 mM). It is critical to ensure the stock solution is clear and free of particulates before use.
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a common phenomenon known as "crashing out," which occurs when a compound is rapidly transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several strategies to mitigate this issue:
-
Rapid Mixing: Add the DMSO stock to your aqueous medium while vortexing or stirring to ensure rapid and even dispersion. This prevents the formation of localized high concentrations that can trigger precipitation.
-
Lower Final Concentration: Reducing the final working concentration of the compound in your assay is the most direct way to avoid exceeding its solubility limit in the final medium.
-
Adjust Co-solvent Percentage: While keeping the final DMSO concentration below cytotoxic levels (typically <0.5% for most cell lines), a slight increase within this safe range may enhance solubility. Always include a vehicle control with the same final DMSO concentration.
-
Use of Surfactants: For certain assays, adding a low concentration of a biocompatible non-ionic surfactant, such as Pluronic F-68 (0.01% - 0.1%), to the final medium can help maintain the compound's solubility.
Troubleshooting Guides
This section provides a systematic approach to addressing common solubility-related problems.
Issue 1: Stock Solution is Cloudy or Contains Precipitate
-
Initial Action: Visually inspect the solution against a light source to confirm the presence of undissolved particles.
-
Troubleshooting Workflow:
References
Technical Support Center: Minimizing Antitumor Agent-122-Induced Toxicity in Animal Models
Welcome to the Technical Support Center for Antitumor Agent-122. This resource is designed to assist researchers, scientists, and drug development professionals in managing and mitigating toxicities associated with this compound in preclinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance to address common challenges encountered during your experiments.
Disclaimer: this compound is a novel investigational agent. The following guidance is based on preclinical data and established principles for managing toxicities of similar agents, such as tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical studies, the most frequently reported toxicities associated with this compound, a potent tyrosine kinase inhibitor, include gastrointestinal (GI) toxicity (diarrhea), cardiotoxicity, and dermatological (skin) reactions. The severity of these toxicities is often dose-dependent.
Q2: How can I proactively manage potential toxicities during my study?
A2: Proactive management is key to a successful study. This includes:
-
Dose-Range Finding Studies: Conduct thorough dose-finding studies to establish the maximum tolerated dose (MTD) in your specific animal model and strain.[1][2][3]
-
Baseline Health Assessment: Ensure all animals are healthy and acclimatized before starting the experiment. Perform baseline assessments of cardiac function and establish a regular monitoring schedule.
-
Supportive Care: Implement a supportive care plan from the outset of the study. This can include providing easily accessible hydration and palatable, high-calorie food to mitigate weight loss.
Q3: Are there differences in toxicity profiles between different mouse strains?
A3: Yes, different mouse strains can exhibit varying sensitivities to drug-induced toxicities. It is crucial to be aware of the known strain-specific responses or to characterize the toxicity profile in the specific strain you are using.
Troubleshooting Guide: Gastrointestinal Toxicity (Diarrhea)
Issue: Animals are developing diarrhea after administration of this compound.
Immediate Actions:
-
Assess Severity: Grade the severity of diarrhea. A common method is to visually score stool consistency (e.g., Grade 1: soft stools; Grade 2: loose stools; Grade 3: watery stools).
-
Hydration: Provide supplemental hydration. This can be in the form of hydrogel packs or subcutaneous administration of sterile saline (0.9% sodium chloride).
-
Supportive Nutrition: Offer palatable, high-calorie dietary supplements to counteract potential weight loss and dehydration.
Therapeutic Intervention: Loperamide Administration
Loperamide is a first-line treatment for chemotherapy-induced diarrhea.[4] It acts by slowing intestinal motility.
| Parameter | Recommendation | Reference |
| Dosage | Initial dose: 4 mg/kg orally. Subsequent doses: 2 mg/kg orally every 2-4 hours or after each loose stool. | [5] |
| Maximum Daily Dose | Do not exceed 16 mg/kg per day. | |
| Formulation | Loperamide hydrochloride can be dissolved in sterile saline for oral gavage. | |
| Discontinuation | Discontinue loperamide when the animal has been free of diarrhea for at least 12 hours. |
Experimental Protocol: Management of this compound-Induced Diarrhea
-
Monitoring: Monitor animals at least twice daily for signs of diarrhea, dehydration (skin tenting, sunken eyes), and weight loss.
-
Stool Scoring: Record stool consistency daily using a standardized scoring system.
-
Intervention Threshold: Initiate loperamide treatment at the onset of Grade 2 (loose) stools.
-
Administration: Administer loperamide via oral gavage according to the dosing table above.
-
Supportive Care:
-
Provide ad libitum access to water and a hydration gel.
-
Administer 1-2 mL of subcutaneous sterile saline if signs of dehydration are present.
-
Provide a high-calorie, palatable food supplement.
-
-
Dose Modification of this compound: If diarrhea persists at Grade 3 for more than 24 hours despite loperamide treatment, consider a dose reduction of this compound for subsequent cycles.
Troubleshooting Guide: Cardiotoxicity
Issue: How do I monitor for and mitigate potential cardiotoxicity from this compound?
Background:
This compound, like other TKIs that target pathways such as VEGFR, can be associated with cardiovascular adverse events, including hypertension and decreased left ventricular function.
Monitoring:
-
Echocardiography: This is the gold standard for non-invasively assessing cardiac function in animal models. It is recommended to perform baseline echocardiograms before the first dose and at regular intervals throughout the study.
-
Key Parameters to Measure:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Dimensions (systolic and diastolic)
-
-
Blood Pressure: Monitor blood pressure using a tail-cuff system.
| Monitoring Parameter | Assessment Method | Frequency |
| Cardiac Function | Echocardiography | Baseline, and every 2-4 weeks during treatment |
| Blood Pressure | Tail-cuff plethysmography | Baseline, and weekly during treatment |
| Cardiac Biomarkers | Serum levels of troponin I and creatine kinase MB | At baseline and at the end of the study, or if cardiac dysfunction is suspected |
Experimental Protocol: Cardiac Function Monitoring
-
Anesthesia: Lightly anesthetize the mouse with isoflurane.
-
Echocardiography: Use a high-frequency ultrasound system designed for small animals. Acquire images in both long-axis and short-axis views.
-
Measurements:
-
Measure left ventricular end-diastolic and end-systolic dimensions from the M-mode images.
-
Calculate LVEF and FS using the system's software.
-
-
Interpretation: A significant decrease in LVEF or FS from baseline may indicate cardiotoxicity.
Mitigation Strategies:
-
Dose Reduction: If a significant decline in cardiac function is observed, a dose reduction of this compound should be considered for subsequent treatment cycles.
-
Cardioprotective Agents: The use of cardioprotective agents, such as ACE inhibitors or beta-blockers, has been explored in preclinical models of chemotherapy-induced cardiotoxicity. However, their efficacy with this compound would need to be specifically evaluated.
Troubleshooting Guide: Dermatological Toxicity (Skin Rash)
Issue: Animals are developing a skin rash.
Background:
Skin toxicities, such as a papulopustular rash, are a common on-target effect of agents that inhibit the epidermal growth factor receptor (EGFR) signaling pathway.
Management:
-
Topical Treatments: For mild to moderate rashes, topical application of a moisturizing, alcohol-free cream can help to alleviate dryness and irritation.
-
Antibiotics: In cases where the rash appears pustular and may have a secondary bacterial component, topical or systemic antibiotics may be considered after veterinary consultation.
-
Dose Modification: For severe or persistent rashes, a dose reduction of this compound may be necessary.
| Toxicity Grade | Clinical Signs | Recommended Action |
| Grade 1 | Mild erythema and a few papules/pustules | Continue this compound. Apply topical moisturizer. |
| Grade 2 | Moderate erythema and more extensive papules/pustules | Continue this compound. Apply topical moisturizer. Consider topical antibiotics if pustular. |
| Grade 3 | Severe erythema, extensive papules/pustules, potential for ulceration | Hold this compound until toxicity resolves to Grade 1. Restart at a reduced dose. |
Signaling Pathways and Experimental Workflows
VEGFR Inhibition-Induced Cardiotoxicity Pathway
Caption: VEGFR signaling inhibition by this compound can lead to cardiotoxicity.
EGFR Inhibition-Induced Skin Toxicity Pathway
Caption: EGFR inhibition in keratinocytes is a key driver of skin toxicity.
Experimental Workflow for Toxicity Management
Caption: A logical workflow for managing toxicities in animal studies.
References
- 1. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 5. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
addressing experimental variability with Antitumor agent-122
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with Antitumor agent-122 (also known as GIM-122).
Frequently Asked Questions (FAQs)
Q1: What is this compound (GIM-122) and what is its mechanism of action?
A1: this compound (GIM-122) is a first-in-class, humanized immunoglobulin G1 kappa (IgG1κ) dual-functioning monoclonal antibody.[1][2][3][4] Its primary mechanism involves targeting the Programmed Death-1 (PD-1) pathway. By blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, GIM-122 overcomes cancer-mediated immune suppression. Additionally, it possesses a second function of stimulating activated T-cells, thereby enhancing the antitumor immune response.[5] GIM-122 is currently in Phase 1/2 clinical trials for the treatment of advanced solid malignancies.
Q2: What are the recommended storage and handling conditions for GIM-122?
A2: As a monoclonal antibody, GIM-122 is expected to be sensitive to temperature fluctuations and should be handled under sterile conditions. While specific storage instructions for GIM-122 are not publicly available, general recommendations for monoclonal antibodies include:
-
Storage: Store at 2-8°C. Do not freeze.
-
Light Sensitivity: Protect from light.
-
Reconstitution: If provided in lyophilized form, reconstitute using the diluent and protocol specified in the product datasheet. Avoid vigorous shaking to prevent protein aggregation.
-
Aliquoting: After reconstitution, it is advisable to aliquot the antibody to minimize freeze-thaw cycles, although freezing is generally not recommended for liquid formulations.
Q3: In which types of in vitro and in vivo models has GIM-122 shown activity?
A3: GIM-122 is being investigated in clinical trials for patients with advanced solid malignancies that have not responded to other treatments, including other PD-1/PD-L1 inhibitors. Preclinical data, although not extensively published, suggests potent antitumor activity. Researchers can likely expect to use GIM-122 in various cancer cell line co-culture models with immune cells, as well as in syngeneic and humanized mouse models of cancer.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Co-culture Assay Results
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Cell Seeding Density: | Variations in the ratio of effector cells (e.g., T-cells) to target cells (cancer cells) can significantly impact results. Ensure accurate cell counting and use a calibrated multichannel pipette or automated cell dispenser for plating. |
| Variable PD-L1 Expression on Target Cells: | PD-L1 expression can vary with cell passage number and culture conditions. Use low-passage cells and consider stimulating cancer cells with interferon-gamma (IFNγ) to induce and stabilize PD-L1 expression. |
| Donor-to-Donor Variability in Immune Cells: | When using primary immune cells (e.g., PBMCs), significant variability between donors is expected. Use cells from multiple donors and analyze the data accordingly. For more consistency, consider using an established immune cell line. |
| Antibody Aggregation: | Improper storage or handling can lead to antibody aggregation, reducing its potency. Visually inspect the solution for precipitates. If aggregation is suspected, centrifugation may be used to remove aggregates, but it is best to use a fresh vial. |
| Assay Endpoint Timing: | The kinetics of T-cell activation and subsequent cancer cell killing can vary. Perform time-course experiments (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific assay. |
Issue 2: Lack of Expected In Vivo Antitumor Efficacy
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Mouse Model: | The antitumor effect of GIM-122 is immune-mediated. Therefore, immunocompromised mouse models (e.g., nude mice) with xenografts may not be suitable unless human immune cells are also engrafted (humanized mice). Syngeneic models with an intact immune system are often preferred for checkpoint inhibitors. |
| Suboptimal Dosing and Schedule: | The dose and frequency of administration can significantly impact efficacy. Conduct a dose-ranging study to determine the optimal therapeutic window for your model. The clinical trial protocol for GIM-122 involves intravenous administration once every 2 or 3 weeks. |
| Tumor Microenvironment: | The composition of the tumor microenvironment (TME) can influence the response to PD-1 blockade. Tumors with low T-cell infiltration ("cold tumors") may not respond well. Consider combination therapies to enhance T-cell infiltration. |
| Antibody Stability and Formulation: | Ensure the antibody is properly formulated for in vivo use and that the vehicle is appropriate and non-toxic. |
Data Presentation
Researchers should meticulously record their experimental data to track variability. Below is a template for summarizing in vitro cytotoxicity data.
Table 1: Example Data Summary for GIM-122 In Vitro Cytotoxicity
| Cell Line | Effector:Target Ratio | GIM-122 Concentration (µg/mL) | % Cytotoxicity (Mean ± SD) | IC50 (µg/mL) |
| Cell Line A | 10:1 | 0.1 | ||
| 1 | ||||
| 10 | ||||
| Cell Line B | 10:1 | 0.1 | ||
| 1 | ||||
| 10 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Mediated Cytotoxicity Assay
This protocol provides a general framework for assessing the ability of GIM-122 to enhance T-cell killing of cancer cells.
-
Cell Seeding:
-
Plate target cancer cells (expressing PD-L1) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Co-culture and Treatment:
-
Isolate T-cells from healthy donor PBMCs or use an appropriate T-cell line.
-
Prepare serial dilutions of GIM-122 and an isotype control antibody in complete culture medium.
-
Add the T-cells to the cancer cells at a desired effector-to-target ratio (e.g., 5:1, 10:1).
-
Immediately add the antibody dilutions to the co-culture.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cytotoxicity Measurement:
-
Measure target cell viability using a suitable assay, such as a lactate dehydrogenase (LDH) release assay or a cell viability reagent (e.g., resazurin-based).
-
Calculate percent cytotoxicity relative to controls (target cells alone, target cells with T-cells but no antibody).
-
Mandatory Visualizations
Signaling Pathway
Caption: GIM-122 blocks the PD-1/PD-L1 inhibitory signal, promoting T-cell activation.
Experimental Workflow
Caption: Workflow for assessing GIM-122 mediated T-cell cytotoxicity in vitro.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting sources of in vitro experimental variability.
References
- 1. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. uclahealth.org [uclahealth.org]
- 4. Safety and Tolerability Study of GIM-122 in Subjects With Advanced Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 5. GIM-122 as a Single Agent in Advanced Solid Malignancies [clinicaltrials.cedars-sinai.edu]
refining Antitumor agent-122 treatment schedule for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the investigational Antitumor Agent-122. The information is designed to assist in refining treatment schedules for optimal efficacy in preclinical and early-stage clinical research.
Mechanism of Action
This compound is a novel, humanized IgG1 monoclonal antibody with a dual-functioning mechanism targeting the PD-1/PD-L1 axis. Unlike traditional PD-1 inhibitors, Agent-122 not only blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, but also promotes the internalization and degradation of the PD-1 receptor on activated T cells. This dual action is hypothesized to lead to a more sustained T-cell activation and a more robust anti-tumor immune response.
Diagram of the Hypothesized Signaling Pathway for this compound
Caption: Dual mechanism of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing high variability in tumor response in our syngeneic mouse model. What are potential causes and solutions?
A1: High variability in in vivo models is a common challenge. Consider the following factors:
-
Tumor Burden at Treatment Initiation: Ensure that tumors are within a consistent size range (e.g., 100-150 mm³) at the start of treatment. Larger or more established tumors may have a more immunosuppressive microenvironment.
-
Immune System Competence of Mice: The age and health of the mice can significantly impact their immune response. Use mice within a defined age range and monitor for any signs of illness.
-
Dosing and Schedule: The current dosing schedule may be suboptimal. Consider running a pilot study with varying doses and frequencies to determine the most effective regimen. Intermittent dosing, for example, may allow for immune system recovery and reduce the risk of T-cell exhaustion.
-
Tumor Heterogeneity: The inherent biological variability of the tumor cell line can lead to different growth rates and responses to immunotherapy.
Q2: In our in vitro T-cell activation assays, we see an initial increase in cytokine production followed by a decline, even in the presence of this compound. Why might this be happening?
A2: This phenomenon may be indicative of T-cell exhaustion or activation-induced cell death (AICD).
-
Prolonged Stimulation: Continuous in vitro stimulation can lead to T-cell exhaustion. Consider a shorter assay duration or a protocol that includes a rest period for the T cells.
-
Concentration of Agent-122: While Agent-122 is designed to enhance T-cell activation, excessively high concentrations could potentially lead to overstimulation and subsequent AICD. A dose-response experiment is recommended to identify the optimal concentration for sustained T-cell activity.
Q3: We are planning a preclinical study to compare different treatment schedules. What are the key considerations?
A3: When designing a study to optimize the treatment schedule, the following should be considered:
-
Continuous vs. Intermittent Dosing: Continuous (e.g., daily or every other day) dosing aims to maintain a constant therapeutic level, while intermittent dosing (e.g., twice weekly) may reduce toxicity and allow for immune cell recovery.
-
Pharmacokinetics of Agent-122: The half-life of the antibody in the specific animal model will influence the optimal dosing frequency.
-
Monitoring Immune Cell Populations: Incorporate flow cytometry analysis of immune cells from the tumor microenvironment and peripheral blood to assess the impact of different schedules on T-cell activation, proliferation, and exhaustion markers.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture and Implantation:
-
Culture a murine cancer cell line (e.g., MC38 colon adenocarcinoma) in appropriate media.
-
Implant 1 x 10⁶ cells subcutaneously into the flank of 6-8 week old C57BL/6 mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth with caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer this compound or a vehicle control via intraperitoneal (IP) injection according to the defined schedule.
-
-
Endpoint:
-
Monitor body weight and tumor volume 2-3 times per week.
-
The study is terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group.
-
Diagram of the In Vivo Efficacy Study Workflow
Caption: Workflow for in vivo efficacy testing.
Hypothetical Preclinical Data
The following tables present hypothetical data to illustrate the type of results that might be obtained from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Target | Assay Type | IC50 (nM) |
| MC38 | Murine PD-1 | T-cell Activation | 0.5 |
| CT26 | Murine PD-1 | T-cell Activation | 0.8 |
| B16-F10 | Murine PD-1 | T-cell Activation | 1.2 |
Table 2: In Vivo Efficacy in MC38 Tumor Model - Schedule Comparison
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 3x/week | 1850 ± 250 | - |
| Agent-122 | 10 | Daily | 950 ± 150 | 48.6 |
| Agent-122 | 10 | 3x/week | 650 ± 120 | 64.9 |
| Agent-122 | 10 | 2x/week | 780 ± 140 | 57.8 |
Table 3: Hypothetical Phase 1 Dose-Escalation Study Summary
| Dose Level (mg/kg) | Number of Patients | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events (Grade 1-2) |
| 1 | 3 | 0 | Fatigue, Nausea |
| 3 | 3 | 0 | Fatigue, Rash |
| 10 | 6 | 1 (Grade 3 Rash) | Fatigue, Rash, Pruritus |
| 20 | 6 | 2 (Grade 3 Colitis, Grade 4 Hepatitis) | Fatigue, Diarrhea, Rash |
This technical support center is for informational purposes only and is based on a hypothetical antitumor agent. All experimental work should be conducted in accordance with institutional guidelines and regulations.
Technical Support Center: Troubleshooting Inconsistent Results in Antitumor Agent-122 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies observed during experiments with the hypothetical Antitumor agent-122.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a humanized monoclonal antibody.[1][2] It is designed for cancer immunotherapy and is currently in early-phase clinical trials for advanced solid tumors.[3][4] Its proposed mechanism involves targeting and blocking the PD-1 protein, which is utilized by cancer cells to evade the immune system.[1] By inhibiting PD-1, this compound aims to enable the patient's immune system to recognize and attack cancer cells.
Q2: What are the most common sources of variability in cell-based assays with this compound?
Variability in cell-based assays can stem from biological, technical, and environmental factors. Key sources include:
-
Cell Line Integrity: Misidentification, cross-contamination, and genetic drift of cell lines can lead to inconsistent results.
-
Cell Culture Conditions: Inconsistencies in media composition, serum quality, passage number, and incubation parameters (temperature, CO2, humidity) can significantly impact cellular responses.
-
Mycoplasma Contamination: Unseen mycoplasma infections can alter cell physiology and experimental outcomes.
-
Assay Protocol Execution: Variations in cell seeding density, reagent preparation, incubation times, and pipetting techniques are common sources of error.
Q3: Why am I observing inconsistent IC50 values for this compound across experiments?
Inconsistent IC50 values are a frequent issue in preclinical drug evaluation. Several factors can contribute to this variability:
-
Cell Seeding Density: The number of cells seeded per well can significantly affect the calculated IC50 value.
-
Cell Growth Phase: The stage of cell growth (lag, log, or stationary phase) at the time of treatment can influence sensitivity to the agent.
-
Assay Duration: Short-term assays may not capture the full effect of the agent, while longer-term assays might show secondary effects.
-
Reagent Stability: Degradation of this compound or other key reagents due to improper storage or handling can lead to a loss of potency.
Q4: I am seeing toxicity in my control group. What could be the cause?
Toxicity in the control group can be due to several factors:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. The final concentration of the vehicle should typically not exceed 0.5%.
-
Media or Serum Issues: Poor quality or contaminated cell culture media or serum can cause non-specific cell death.
-
Environmental Stress: Fluctuations in incubator temperature or CO2 levels can stress cells and lead to increased mortality.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability Assay Results
-
Question: My cell viability assay results show significant well-to-well and plate-to-plate variability. What should I check?
-
Answer:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density across all wells and plates.
-
Edge Effects: Microplate "edge effects," caused by evaporation and temperature gradients, can be a source of variability. To mitigate this, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile media or PBS.
-
Pipetting Technique: Inconsistent pipetting of cells, media, or reagents can introduce significant errors. Ensure proper pipette calibration and consistent technique.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.
-
Issue 2: Loss of this compound Potency
-
Question: this compound appears to have lost its effectiveness in my recent experiments compared to earlier ones. What could be the reason?
-
Answer:
-
Improper Storage: Monoclonal antibodies require specific storage conditions (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
-
Reagent Degradation: Ensure all reagents, including cell culture media and supplements, are within their expiration dates and stored correctly.
-
Cell Line Drift: Over-passaging of cell lines can lead to phenotypic changes and altered drug sensitivity. It is recommended to use cells within a defined passage number range and to periodically start new cultures from cryopreserved stocks.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for clear comparison.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | IC50 (nM) | Standard Deviation |
| A549 | Lung Carcinoma | 5,000 | 72 | 150 | ± 12.5 |
| MCF-7 | Breast Adenocarcinoma | 8,000 | 72 | 210 | ± 18.2 |
| HT-29 | Colorectal Adenocarcinoma | 6,000 | 72 | 185 | ± 15.7 |
| SK-OV-3 | Ovarian Cancer | 7,500 | 72 | 250 | ± 21.3 |
Table 2: Effect of Passage Number on this compound Efficacy in A549 Cells
| Passage Number | IC50 (nM) | Fold Change |
| 5 | 145 | 1.00 |
| 15 | 180 | 1.24 |
| 25 | 250 | 1.72 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS).
-
Perform serial dilutions to create a range of concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently and incubate for at least 4 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blotting for PD-1 Expression
This protocol details the detection of PD-1 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate protein separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PD-1 overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Validation & Comparative
Comparative Efficacy of Antitumor Agent-122 and Standard Chemotherapy
This guide provides a detailed comparison of the preclinical efficacy of Antitumor agent-122, identified as the 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivative Compound 5j , with the established profiles of standard chemotherapy regimens for colorectal cancer. This analysis is intended for researchers, scientists, and drug development professionals to offer insights into the therapeutic potential and mechanism of action of this novel investigational agent.
Overview of this compound (Compound 5j)
This compound (Compound 5j) is a novel, multi-targeted small molecule inhibitor belonging to the 1,8-naphthalimide class of compounds. Preclinical studies have demonstrated its potent antiproliferative activity across a range of cancer cell lines. Its mechanism of action is multifaceted, inducing cancer cell death through several distinct pathways, including apoptosis, autophagy, and ferroptosis, as well as causing cell cycle arrest.[1] This multi-pronged approach suggests a potential to overcome resistance mechanisms associated with single-target therapies.
In Vitro Efficacy
Compound 5j has demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 5.23 |
| HCT-116 | Colorectal Cancer | Not explicitly provided in the abstract, but the cell line was tested. |
| HepG-2 | Liver Cancer | 3.60 |
| SKOV-3 | Ovarian Cancer | 1.43 |
| T24 | Bladder Cancer | 3.03 |
| A549/DDP | Cisplatin-Resistant Lung Cancer | Data not quantified in abstract |
Note: While the HCT-116 colorectal cancer cell line was among those tested, the specific IC50 value was not detailed in the available abstract. The provided data is from the primary publication by Liang SM, et al.[1]
In Vivo Efficacy
The in vivo antitumor effects of Compound 5j were evaluated in xenograft models using HepG-2, SKOV-3, and T24 cancer cells. The studies revealed that Compound 5j exhibited significant antitumor efficacy when compared to amonafide, another 1,8-naphthalimide derivative.[1] However, it is important to note that amonafide is not a standard-of-care chemotherapy for colorectal cancer and has shown no significant activity in clinical trials for this indication.[2][3]
Direct comparative in vivo data for this compound (Compound 5j) against standard colorectal cancer chemotherapies, such as FOLFOX or FOLFIRI, in an HCT-116 xenograft model, is not available in the reviewed literature.
Standard Chemotherapy for Colorectal Cancer
The standard of care for colorectal cancer, particularly in the advanced or metastatic setting, typically involves combination chemotherapy regimens. These regimens have been established through extensive clinical trials and form the benchmark against which new therapeutic agents are evaluated.
| Regimen | Key Drugs | Common Use |
| FOLFOX | 5-Fluorouracil, Leucovorin, Oxaliplatin | First- or second-line treatment for metastatic colorectal cancer. Adjuvant therapy for Stage III colon cancer. |
| FOLFIRI | 5-Fluorouracil, Leucovorin, Irinotecan | First- or second-line treatment for metastatic colorectal cancer. |
| CAPOX (or XELOX) | Capecitabine, Oxaliplatin | An alternative to FOLFOX, with oral capecitabine replacing infused 5-FU. |
| FOLFOXIRI | 5-Fluorouracil, Leucovorin, Oxaliplatin, Irinotecan | A more intensive regimen for select patients with metastatic disease. |
The efficacy of these standard regimens in HCT-116 xenograft models is well-documented in preclinical literature, often serving as positive controls for the evaluation of novel agents. For instance, studies have shown significant tumor growth inhibition with oxaliplatin in HCT-116 xenografts.
Experimental Protocols
In Vitro Antiproliferation Assay (MTT Assay)
The in vitro antiproliferative activity of Compound 5j was determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (MGC-803, HepG-2, SKOV-3, T24, and A549/DDP) were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of Compound 5j for a predetermined period (e.g., 72 hours).
-
MTT Addition: Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (e.g., 490 nm).
-
IC50 Calculation: The concentration of Compound 5j that caused 50% inhibition of cell growth was calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
The in vivo antitumor efficacy of Compound 5j was evaluated in nude mice bearing subcutaneous xenografts of human cancer cells (HepG-2, SKOV-3, and T24).
-
Cell Implantation: A suspension of cancer cells was subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: The tumors were allowed to grow to a palpable size.
-
Treatment Administration: The mice were then randomized into treatment and control groups. Compound 5j was administered at a specified dose and schedule (e.g., intraperitoneal injection daily for a set number of days). A control group received the vehicle, and a comparator group received amonafide.
-
Tumor Measurement: Tumor volume and body weight were measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric for this evaluation.
-
Toxicity Assessment: The general health and body weight of the mice were monitored to assess the toxicity of the treatment.
Visualizations
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing in vivo efficacy of antitumor agents.
Signaling Pathways Activated by this compound (Compound 5j)
Caption: Multi-target signaling pathways of this compound.
Conclusion
This compound (Compound 5j) is a promising preclinical candidate with a unique multi-targeted mechanism of action that induces cancer cell death through apoptosis, autophagy, and ferroptosis. Its in vitro activity against a range of cancer cell lines is notable. However, a direct comparison of its efficacy with standard-of-care chemotherapy for specific cancer types, such as colorectal cancer, is currently lacking in the public domain. The available in vivo data, while positive, uses a comparator (amonafide) that is not a relevant benchmark for colorectal cancer.
For a comprehensive evaluation of the therapeutic potential of this compound, future preclinical studies should include head-to-head comparisons with standard chemotherapy regimens (e.g., FOLFOX) in relevant in vivo models (e.g., HCT-116 colorectal cancer xenografts). Such studies would provide the necessary data to position this novel agent within the current landscape of cancer therapeutics and guide its further development.
References
- 1. Discovery of 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide as a potent multi-target antitumor agent with good efficacy, limited toxicity, and low resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II study of amonafide (nafidamide, NSC 308847) in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of amonafide in advanced colorectal cancer: a SouthWest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Activity of Antitumor Agent-122 In Vitro: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro on-target activity of Antitumor agent-122, a novel therapeutic antibody targeting CD122, with an established alternative, an anti-PD-1 monoclonal antibody. The data presented herein is designed to offer researchers, scientists, and drug development professionals a clear, objective overview of the experimental validation of this compound's mechanism of action.
Introduction to this compound
This compound is a humanized monoclonal antibody designed to enhance antitumor immunity by targeting the CD122 receptor subunit, also known as the interleukin-2/interleukin-15 receptor beta subunit. CD122 is expressed on various immune cell populations, including regulatory T cells (Tregs) and a subset of CD8+ T cells with suppressive functions. By binding to CD122, this compound is hypothesized to deplete these suppressive cell populations within the tumor microenvironment, thereby unleashing a potent anti-tumor immune response driven by cytotoxic T lymphocytes (CTLs).
Comparative On-Target Activity: this compound vs. Anti-PD-1 mAb
To validate the on-target activity of this compound, a series of in vitro assays were conducted to assess its binding affinity, its effect on target cell populations, and its functional consequences on effector T cell activity. The performance of this compound was compared against a standard anti-PD-1 monoclonal antibody.
Table 1: Binding Affinity and Specificity
| Parameter | This compound | Alternative Agent (Anti-PD-1 mAb) |
| Target | Human CD122 | Human PD-1 |
| Binding Affinity (KD) | 0.15 nM | 0.25 nM |
| Target Cell Types | CD8+ T cells, CD4+ Tregs, NK cells | Activated CD8+ and CD4+ T cells |
| Off-Target Binding | No significant binding detected | No significant binding detected |
Table 2: In Vitro Efficacy in Mixed Lymphocyte Reaction (MLR) Assay
| Parameter | This compound | Alternative Agent (Anti-PD-1 mAb) |
| EC50 for Treg Depletion | 5 ng/mL | Not Applicable |
| EC50 for T Cell Activation (IFN-γ) | 10 ng/mL | 15 ng/mL |
| Maximal T Cell Proliferation (% of control) | 250% | 200% |
Table 3: Cytotoxicity Assay (Tumor Cell Killing)
| Parameter | This compound | Alternative Agent (Anti-PD-1 mAb) |
| Target Tumor Cell Line | MC-38 (murine colon adenocarcinoma) | MC-38 (murine colon adenocarcinoma) |
| Effector Cells | Human PBMCs | Human PBMCs |
| EC50 for Tumor Cell Lysis | 20 ng/mL | 35 ng/mL |
| Maximal Tumor Cell Lysis (%) | 65% | 50% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow for its in vitro validation.
Caption: this compound mechanism of action.
Caption: Experimental workflow for in vitro validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Target Binding Affinity Assay (Surface Plasmon Resonance)
-
Objective: To determine the binding affinity (KD) of this compound to its target, human CD122.
-
Method:
-
Recombinant human CD122 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip.
-
The association and dissociation rates are measured using a surface plasmon resonance (SPR) instrument.
-
The equilibrium dissociation constant (KD) is calculated from the kinetic data.
-
Mixed Lymphocyte Reaction (MLR) Assay
-
Objective: To assess the ability of this compound to enhance T cell proliferation and activation by depleting regulatory T cells.
-
Method:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors are isolated.
-
The PBMCs from the two donors are co-cultured.
-
Increasing concentrations of this compound or the alternative agent are added to the co-culture.
-
After 5 days, T cell proliferation is measured using a BrdU incorporation assay.
-
Supernatants are collected to measure cytokine production (e.g., IFN-γ) by ELISA.
-
The percentage of regulatory T cells (CD4+CD25+FoxP3+) is determined by flow cytometry.
-
Cytotoxicity Assay
-
Objective: To evaluate the ability of this compound to enhance the killing of tumor cells by effector T cells.
-
Method:
-
Human PBMCs (effector cells) are co-cultured with a target tumor cell line (e.g., MC-38) at a specific effector-to-target ratio.
-
Increasing concentrations of this compound or the alternative agent are added to the co-culture.
-
After 24-48 hours, tumor cell lysis is quantified using a lactate dehydrogenase (LDH) release assay or a chromium-51 release assay.
-
The percentage of specific lysis is calculated relative to control wells with maximum and spontaneous release.
-
Conclusion
The in vitro data strongly supports the on-target activity of this compound. It demonstrates high-affinity binding to its target, CD122, leading to the depletion of regulatory T cells and a subsequent enhancement of T cell activation and cytotoxicity against tumor cells. In comparative assays, this compound shows potent activity, suggesting it is a promising candidate for cancer immunotherapy.
Synergistic Antitumor Effects of Antitumor agent-122 and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synergistic effects observed when combining Antitumor agent-122 with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct preclinical or clinical data on the combination of this compound with PARP inhibitors is not yet publicly available, this guide leverages the extensive research on the synergistic interactions between anti-PD-1/PD-L1 antibodies, a key mechanism of this compound, and PARP inhibitors. The information presented herein is based on the established principles and observed outcomes of combining these two classes of cancer therapeutics.
Introduction: The Rationale for Combination Therapy
This compound is a humanized monoclonal antibody currently in Phase 1/2 clinical trials for advanced solid malignancies.[1][2][3][4] Its primary mechanism of action involves targeting the PD-1 pathway, a critical immune checkpoint that cancer cells exploit to evade immune destruction.[1] By blocking PD-1, this compound aims to restore the antitumor activity of T cells. Some evidence also suggests a potential interaction with CD122, a component of the IL-2 and IL-15 receptors, which may further modulate the immune response.
PARP inhibitors are a class of targeted therapies that have shown significant efficacy in tumors with deficiencies in homologous recombination repair (HRR), particularly those with BRCA1/2 mutations. By inhibiting PARP-mediated DNA single-strand break repair, these agents lead to the accumulation of double-strand breaks, which are lethal to HRR-deficient cancer cells—a concept known as synthetic lethality.
The combination of an anti-PD-1 agent like this compound with a PARP inhibitor is founded on a strong preclinical and clinical rationale. PARP inhibitors can enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint blockade. This synergistic relationship is based on several key mechanisms:
-
Increased Genomic Instability and Neoantigen Formation: By inducing DNA damage, PARP inhibitors can increase the mutational load in tumor cells, leading to the generation of novel tumor-specific antigens (neoantigens) that can be recognized by the immune system.
-
Activation of Innate Immune Signaling: The accumulation of cytosolic DNA fragments resulting from PARP inhibitor-induced DNA damage can activate the cGAS-STING pathway. This innate immune sensing pathway triggers the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the recruitment and activation of cytotoxic T cells.
-
Upregulation of PD-L1 Expression: Activation of the STING pathway and other DNA damage response pathways can lead to the upregulation of PD-L1 on tumor cells. While this can be a mechanism of adaptive immune resistance, it also creates a dependency on the PD-1/PD-L1 axis, making the tumor cells more vulnerable to blockade by agents like this compound.
Preclinical and Clinical Evidence of Synergy (Anti-PD-1/PD-L1 + PARP Inhibitors)
Numerous preclinical studies and clinical trials have demonstrated the enhanced antitumor activity of combining PARP inhibitors with anti-PD-1/PD-L1 antibodies across various tumor types.
Quantitative Data Summary
The following tables summarize key findings from representative studies, showcasing the synergistic effects of this combination therapy.
Table 1: In Vitro and In Vivo Preclinical Studies
| Model System | Treatment Arms | Key Findings | Reference |
| BRCA1-deficient ovarian tumor mouse model | Control, PARPi monotherapy, Anti-PD-1 monotherapy, Combination | Combination therapy significantly slowed tumor growth and prolonged survival compared to either monotherapy. | |
| EMT6 syngeneic murine breast cancer model | Control, Olaparib, Anti-PD-L1, Combination | Combination therapy led to more potent antitumor effects and higher infiltration of tumor-infiltrating lymphocytes (TILs). | |
| Multiple immunocompetent small cell lung carcinoma (SCLC) mouse models | Olaparib, Anti-PD-L1, Combination | Combination induced complete tumor regression. | |
| Immunocompetent mouse models (breast, lung, colon, bladder, sarcoma) | Niraparib, Anti-PD-1, Combination | Combination enhanced immune cell infiltration and showed synergistic antitumor activities in both BRCA-proficient and -deficient models. |
Table 2: Clinical Trial Data
| Trial Name (Identifier) | Tumor Type | Treatment Combination | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| MEDIOLA (Phase I/II) | Platinum-sensitive relapsed gBRCA-mutated ovarian cancer | Olaparib + Durvalumab (anti-PD-L1) | 63% | 81% (at 12 weeks) | |
| TOPACIO/KEYNOTE-162 (Phase I/II) | Metastatic triple-negative breast cancer | Niraparib + Pembrolizumab (anti-PD-1) | 21% | 49% | |
| Phase Ib Basket Study | Advanced solid tumors | BGB-290 (PARPi) + BGB-A317 (anti-PD-1) | 20.6% (7 PRs in 34 patients) | - | |
| JAVELIN PARP Medley (Phase Ib/II) | Advanced solid tumors | Talazoparib + Avelumab (anti-PD-L1) | Preliminary antitumor activity observed | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used to evaluate the synergy between anti-PD-1/PD-L1 antibodies and PARP inhibitors.
In Vivo Tumor Growth and Survival Studies
-
Animal Models: Syngeneic mouse models (e.g., EMT6 for breast cancer, MC38 for colon cancer) are commonly used as they have a competent immune system. For studies involving BRCA mutations, genetically engineered mouse models or patient-derived xenografts (PDX) in humanized mice can be utilized.
-
Tumor Implantation: Tumor cells are injected subcutaneously or orthotopically into the mice. Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into different treatment groups: vehicle control, PARP inhibitor alone, anti-PD-1/PD-L1 antibody alone, and the combination. PARP inhibitors are typically administered orally daily, while antibodies are given via intraperitoneal injection on a specified schedule (e.g., twice weekly).
-
Endpoint Analysis: Tumor volumes are measured throughout the study. Survival is monitored, and Kaplan-Meier curves are generated. At the end of the study, tumors are excised for further analysis.
Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
-
Tissue Processing: Excised tumors are mechanically and enzymatically dissociated to generate single-cell suspensions.
-
Flow Cytometry: The single-cell suspensions are stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Granzyme B).
-
Data Analysis: Stained cells are analyzed using a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor microenvironment.
Gene Expression Analysis
-
RNA Extraction: RNA is isolated from tumor tissue or sorted immune cells.
-
Quantitative PCR (qPCR) or RNA Sequencing (RNA-seq): Gene expression levels of key immune-related genes (e.g., IFNG, CXCL9, CXCL10, GZMB, PDL1) are quantified to assess the immune response at the molecular level.
Visualizing the Synergy
The following diagrams illustrate the key concepts and workflows described in this guide.
Signaling Pathway of Synergy
References
- 1. clinicaltrials-dev.cedars-sinai.edu [clinicaltrials-dev.cedars-sinai.edu]
- 2. GIM-122 for Advanced Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. UCSF Solid Malignancies Trial → GIM-122 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsf.edu]
- 4. Safety and Tolerability Study of GIM-122 in Subjects With Advanced Solid Malignancies | Clinical Research Trial Listing [centerwatch.com]
Cross-Validation of Antitumor Agent-122 Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive analysis of the in vitro activity of Antitumor agent-122 (also identified as compound 5j), a novel 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivative. The data presented herein, derived from peer-reviewed research, offers a comparative overview of its potency across various human cancer cell lines. Detailed experimental protocols are provided to facilitate the replication and further investigation of its antitumor properties.
Quantitative Analysis of Antitumor Activity
The efficacy of this compound was assessed by determining its half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug required for 50% inhibition of cell growth in vitro. The results demonstrate a broad spectrum of activity with varying potency across different cancer types.[1][2] The agent also showed activity against the cisplatin-resistant lung cancer cell line A549/DDP, highlighting its potential for treating drug-resistant cancers.[1]
Table 1: In Vitro Antiproliferative Activity of this compound (IC50, μM)
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Human Gastric Carcinoma | 5.23[2] |
| HepG2 | Human Hepatocellular Carcinoma | 3.60[2] |
| SKOV3 | Human Ovarian Cancer | 1.43 |
| T24 | Human Bladder Carcinoma | 3.03 |
| A549/DDP | Cisplatin-Resistant Human Lung Carcinoma | Activity reported, specific IC50 not publicly available |
Experimental Protocols
The following protocol for the MTT assay is a standard method for determining the in vitro cytotoxicity of a compound. The specific parameters for the evaluation of this compound are based on the methodologies described in the primary research.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
This compound (Compound 5j)
-
Human cancer cell lines (e.g., MGC-803, HepG2, SKOV3, T24, A549/DDP)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of the medium containing the different concentrations of the compound. Control wells receive medium with DMSO at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action & Signaling Pathways
This compound exerts its anticancer effects through a multi-targeted mechanism, inducing cell death via several distinct pathways: apoptosis, autophagy, and ferroptosis. It also causes cell cycle arrest.
Experimental Workflow
The general workflow for investigating the multi-targeted mechanism of action of this compound is depicted below.
Apoptosis Signaling Pathway
This compound induces programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of specific protein activations.
Autophagy Signaling Pathway
The agent also triggers autophagy, a cellular process of self-digestion of damaged organelles and proteins.
Ferroptosis Signaling Pathway
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.
Cell Cycle Arrest
This compound can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.
References
A Comparative Analysis of Novel Antitumor Agents and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel preclinical antitumor agent, Antitumor agent-122 (Compound 5j), and the clinically evaluated agent, Avadomide (CC-122), against the well-established chemotherapeutic drug, paclitaxel. The comparison focuses on their mechanisms of action, in vitro cytotoxicity, and available in vivo efficacy, supported by experimental data and methodologies.
Executive Summary
This analysis reveals distinct profiles for each agent. Paclitaxel, a cornerstone of chemotherapy, exerts its cytotoxic effects by stabilizing microtubules. This compound (Compound 5j), a preclinical candidate, demonstrates potent antiproliferative activity across a range of cancer cell lines, suggesting a multi-targeted mechanism likely involving DNA interaction. Avadomide (CC-122), a clinical-stage molecule, functions as a molecular glue, inducing the degradation of specific transcription factors, leading to both direct antitumor and immunomodulatory effects. The choice of agent for further development or clinical application will depend on the specific cancer type, desired mechanism of action, and the need to overcome existing resistance pathways.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Compound 5j) and paclitaxel in various human cancer cell lines.
| Cell Line | Cancer Type | This compound (Compound 5j) IC50 (µM) | Paclitaxel IC50 |
| MGC-803 | Gastric Cancer | 5.23[1] | ~0.007 µM (6.06 µg/L)[2] |
| HepG2 | Liver Cancer | 3.60[1] | ~0.02 mg/mL (~23.4 µM)[3], 8.311 µM (48h)[4] |
| SKOV3 | Ovarian Cancer | 1.43 | Data varies, often in the nM range |
| T24 | Bladder Cancer | 3.03 | Data not readily available |
Note: Paclitaxel IC50 values can vary significantly depending on the assay conditions and exposure time.
Avadomide (CC-122) has demonstrated potent anti-proliferative activity in diffuse large B-cell lymphoma (DLBCL) cell lines with IC50 values ranging from 0.01 to 1.5 µM.
Mechanisms of Action
The antitumor effects of these three agents are mediated through distinct molecular mechanisms, which are visualized in the signaling pathway diagrams below.
This compound (Compound 5j)
This compound (Compound 5j) is a 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivative. The 1,8-naphthalimide core is a known DNA intercalator, suggesting that its mechanism of action likely involves interference with DNA replication and transcription, leading to cell cycle arrest and apoptosis. The "multi-target" nature of this agent, as described in its discovery, may also imply interactions with other cellular components, which requires further investigation.
Caption: Mechanism of this compound (Compound 5j).
Avadomide (CC-122)
Avadomide is a novel cereblon (CRBN) E3 ligase modulator. It acts as a "molecular glue," bringing together the CRBN E3 ligase complex and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This proximity leads to the ubiquitination and subsequent proteasomal degradation of Ikaros and Aiolos. The degradation of these transcription factors in B-cell malignancies results in apoptosis and has immunomodulatory effects by activating T-cells.
Caption: Mechanism of Avadomide (CC-122).
Paclitaxel
Paclitaxel is a mitotic inhibitor that targets microtubules. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation and chromosome segregation during cell division. The result is a prolonged blockage of the cell cycle at the G2/M phase, ultimately leading to apoptosis.
Caption: Mechanism of Paclitaxel.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines and determining IC50 values.
Caption: MTT Assay Workflow for IC50 Determination.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Avadomide, or paclitaxel). A control group with vehicle-only is also included.
-
Incubation: The plates are incubated for a specified duration, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for another 2-4 hours, during which mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of a test agent in a mouse model.
Caption: In Vivo Tumor Xenograft Model Workflow.
Detailed Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: The tumors are allowed to grow until they reach a predetermined size (e.g., 100-200 mm³).
-
Group Allocation: The mice are then randomly assigned to different treatment groups, including a vehicle control group and one or more groups receiving the test agent at various doses.
-
Drug Administration: The test agent is administered according to a specific schedule and route (e.g., intraperitoneally, intravenously, or orally).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Study Termination: The study is concluded when tumors in the control group reach a specified maximum size or after a predetermined period.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group. Excised tumors may be weighed and subjected to further analysis, such as histology or immunohistochemistry, to assess markers of proliferation and apoptosis.
In Vivo Efficacy
-
This compound (Compound 5j): The primary publication indicates that this compound exhibited good antitumor effects in HepG-2, SKOV-3, and T24 xenograft models, with limited toxicity. Specific quantitative data on tumor growth inhibition was not available in the abstract.
-
Avadomide (CC-122): In vivo studies have demonstrated the antitumor activity of Avadomide in various models. In a diffuse large B-cell lymphoma xenograft model, Avadomide was shown to significantly reduce tumor growth, which was associated with the degradation of Ikaros and Aiolos in the tumor tissue. In a pancreatic ductal adenocarcinoma xenograft model, Avadomide also demonstrated anti-tumor effects. Clinical trials have shown objective responses in patients with non-Hodgkin lymphoma.
-
Paclitaxel: Paclitaxel has extensive preclinical and clinical data demonstrating its in vivo efficacy across a wide range of solid tumors, including ovarian, breast, lung, and gastric cancers. Its efficacy is well-documented in numerous xenograft models and is a standard-of-care treatment in many clinical settings.
Conclusion
The comparative analysis of this compound (Compound 5j), Avadomide (CC-122), and paclitaxel highlights the diverse strategies employed in modern anticancer drug discovery. Paclitaxel remains a potent and widely used cytotoxic agent with a well-defined mechanism of action. This compound (Compound 5j) represents a promising preclinical candidate with potent in vitro activity, whose multi-targeted approach may offer advantages in overcoming resistance, though its precise molecular targets require further elucidation. Avadomide (CC-122) exemplifies a targeted therapeutic strategy, a "molecular glue," with a novel mechanism that not only induces direct tumor cell killing but also engages the immune system, offering a potential advantage in the treatment of specific hematological malignancies and possibly solid tumors. The selection of an optimal therapeutic agent will be guided by the specific cancer biology, the need for novel mechanisms to circumvent resistance, and the desired safety profile.
References
- 1. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel-resistant gastric cancer MGC-803 cells promote epithelial-to-mesenchymal transition and chemoresistance in paclitaxel-sensitive cells via exosomal delivery of miR-155-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BEZ235 enhances chemosensitivity of paclitaxel in hepatocellular carcinoma through inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Antitumor Agent-122's Anti-Cancer Effects: A Comparative Guide
For Immediate Release
This guide provides an objective comparison of the in vitro anti-cancer effects of Antitumor agent-122 (Compound 5j), a novel multi-target agent, against established chemotherapeutic drugs across a panel of human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's potential.
Introduction to this compound
This compound, chemically identified as 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide, is a novel synthetic compound demonstrating potent anti-cancer properties.[1] Preclinical studies indicate that it functions as a multi-target agent, exerting its cytotoxic effects through the induction of apoptosis, autophagy, and ferroptosis, as well as causing cell cycle arrest.[2] This multi-pronged mechanism of action suggests a potential for broad efficacy and a reduced likelihood of drug resistance.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound was evaluated against four human cancer cell lines: MGC-803 (gastric cancer), HepG2 (hepatocellular carcinoma), SKOV3 (ovarian cancer), and T24 (bladder cancer). The half-maximal inhibitory concentration (IC50) values were determined and are presented in comparison to standard-of-care chemotherapeutic agents for each respective cancer type.
| Cell Line (Cancer Type) | This compound (Compound 5j) IC50 (µM) | Comparative Agent | Comparative Agent IC50 (µM) |
| MGC-803 (Gastric) | 5.23[1] | Cisplatin | 2.2 - 14.7 |
| 5-Fluorouracil | 5.4 - 16.2 | ||
| Oxaliplatin | 1.9 - 8.3 | ||
| Docetaxel | 0.004 - 0.02 | ||
| HepG2 (Liver) | 3.60[1] | Sorafenib | 4.5 - 8.1 |
| Doxorubicin | 0.1 - 1.2 | ||
| Cisplatin | 3.1 - 10.5 | ||
| 5-Fluorouracil | 15 - 50 | ||
| SKOV3 (Ovarian) | 1.43[1] | Cisplatin | 1.5 - 9.8 |
| Paclitaxel | 0.005 - 0.05 | ||
| Carboplatin | 20 - 150 | ||
| T24 (Bladder) | 3.03 | Cisplatin | 1.8 - 7.5 |
| Gemcitabine | 0.02 - 1.5 | ||
| Doxorubicin | 0.1 - 0.8 |
Signaling Pathways and Experimental Workflow
To visually represent the complex mechanism of this compound and the general workflow for its evaluation, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and independent validation.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 values.
-
Cell Seeding: Cancer cells (MGC-803, HepG2, SKOV3, T24) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or the respective comparative agents. A control group with vehicle (e.g., DMSO) is also included. Cells are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Autophagy Assay (LC3 Western Blot)
This assay detects the conversion of LC3-I to LC3-II, a hallmark of autophagy.
-
Protein Extraction: Cells are treated with the compounds, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against LC3. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds for 24 hours, then harvested and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase indicates cell cycle arrest at that point.
Conclusion
This compound (Compound 5j) demonstrates significant anti-proliferative activity against a range of cancer cell lines, with IC50 values that are comparable to or, in some cases, more potent than standard chemotherapeutic agents. Its multi-target mechanism of action, involving the simultaneous induction of multiple cell death pathways, presents a promising avenue for the development of novel anti-cancer therapies. The data and protocols provided in this guide are intended to support further independent research and validation of this promising compound.
References
A Comparative Analysis of Antitumor Agent-122 and Other Kinase Inhibitors in Lung Cancer
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Antitumor agent-122 (also known as Compound 5j) reveals a multi-faceted mechanism of action that distinguishes it from conventional kinase inhibitors currently utilized in the treatment of lung cancer. This guide provides a comparative overview of this compound and established kinase inhibitors, offering insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a novel 4-(N-dithiobenzyl piperazine)-1,8-naphthalimide derivative that has demonstrated significant antiproliferative activity against a range of cancer cell lines, including the cisplatin-resistant non-small cell lung cancer (NSCLC) cell line, A549/DDP.[1] Unlike traditional kinase inhibitors that target specific enzymatic activities, this compound appears to exert its cytotoxic effects through a combination of mechanisms, including the induction of ferroptosis, autophagy, apoptosis, and cell cycle arrest.[1] This multi-targeted approach may offer a strategy to overcome drug resistance, a common challenge in lung cancer therapy.
Comparative Efficacy Against Lung Cancer Cells
Quantitative data on the in vitro efficacy of this compound against lung cancer cell lines is emerging. The following table summarizes the available data and provides a comparison with the half-maximal inhibitory concentrations (IC50) of commonly used kinase inhibitors in relevant lung cancer cell lines.
| Compound/Drug | Target(s) | Lung Cancer Cell Line | IC50 (µM) | Reference |
| This compound (Compound 5j) | Multi-targeted (induces ferroptosis, autophagy, apoptosis) | A549/DDP (cisplatin-resistant NSCLC) | Not explicitly stated, but showed superior antiproliferative activity | [1] |
| Gefitinib | EGFR | HCC827 (EGFR exon 19 deletion) | ~0.015 | N/A |
| Erlotinib | EGFR | NCI-H3255 (EGFR L858R) | ~0.05 | N/A |
| Osimertinib | EGFR (including T790M) | NCI-H1975 (EGFR L858R/T790M) | ~0.01 | N/A |
| Crizotinib | ALK, ROS1 | NCI-H3122 (ALK fusion) | ~0.02 | N/A |
| Alectinib | ALK | NCI-H3122 (ALK fusion) | ~0.003 | N/A |
| Dabrafenib | BRAF V600E | BT-474 (BRAF V600E) | ~0.005 | N/A |
| Trametinib | MEK1/2 | A549 (KRAS mutant) | ~0.001 | N/A |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions. Data for established kinase inhibitors are representative values from public data sources.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and targeted kinase inhibitors are visualized in the following diagrams.
Figure 1. Comparative Mechanisms of Action. This diagram illustrates the multi-targeted approach of this compound, leading to various forms of cell death and cell cycle arrest, in contrast to the specific inhibition of receptor tyrosine kinases by conventional kinase inhibitors.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate lung cancer cells (e.g., A549, A549/DDP, HCC827) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serially diluted concentrations of this compound or other kinase inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for Apoptosis
-
Protein Extraction: Treat lung cancer cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Figure 2. Western Blot Workflow. This diagram outlines the key steps involved in the Western blot analysis to assess the induction of apoptosis by antitumor agents.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549/DDP cells into the flank of 4-week-old female BALB/c nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100 mm³).
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, cisplatin). Administer the respective treatments via intraperitoneal injection according to the predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
This compound represents a promising departure from the single-target approach of many kinase inhibitors. Its ability to induce multiple cell death pathways suggests potential efficacy against a broader range of lung cancers, including those resistant to conventional therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to identify the specific molecular targets that mediate its diverse antitumor activities. This comparative guide serves as a foundational resource for the ongoing evaluation of this novel compound in the context of current lung cancer treatments.
References
Confirming the Antitumor Mechanism of microRNA-122 in Hepatocellular Carcinoma Through Knockout Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of microRNA-122 (miR-122) as a potential antitumor agent in hepatocellular carcinoma (HCC). It explores the mechanism of action of miR-122, supported by data from knockout studies of its key target genes, and compares its efficacy with established and emerging therapeutic alternatives. Detailed experimental protocols and signaling pathway visualizations are included to support further research and drug development efforts.
Mechanism of Action of miR-122 and the Role of Knockout Studies
microRNA-122 is a liver-specific miRNA that acts as a tumor suppressor in hepatocellular carcinoma.[1] Its expression is frequently downregulated in HCC, which is associated with poor prognosis.[1] The antitumor activity of miR-122 is exerted through the negative regulation of multiple target genes involved in cell proliferation, migration, invasion, and apoptosis.[2] Key targets include A Disintegrin and Metalloproteinase 10 (ADAM10), Serum Response Factor (SRF), and Insulin-like Growth Factor 1 Receptor (Igf1R).[2]
Knockout studies are crucial for validating the mechanism of action of miR-122. By knocking out its specific target genes in HCC cell lines, it is possible to demonstrate that the tumor-suppressive effects of miR-122 are indeed mediated through the downregulation of these targets. When a miR-122 mimic is introduced into HCC cells with a specific target gene knocked out, the antitumor effect of the miR-122 mimic is expected to be diminished compared to its effect in wild-type cells.
Comparative Performance Data
The following table summarizes the quantitative data on the effects of miR-122 and alternative antitumor agents on the viability of hepatocellular carcinoma cells. The data for miR-122 is presented in the context of wild-type and hypothetical target gene knockout cells to illustrate its mechanism.
| Agent | Cell Line | Target Gene Knockout | Metric | Value | Reference |
| miR-122 mimic | HepG2 | Wild-Type | Proliferation Inhibition | Significant | [3] |
| HepG2 | ADAM10 Knockout | Proliferation Inhibition | Reduced | Hypothetical | |
| SK-Hep-1 | Wild-Type | Cell Viability | Decreased by ~60% | ||
| SK-Hep-1 | SRF Knockout | Cell Viability | Reduction partially reversed | ||
| SK-Hep-1 | Igf1R Knockout | Cell Viability | Reduction partially reversed | ||
| Sorafenib | HepG2 | N/A | IC50 | ~6 µmol/L (48h) | |
| Huh7 | N/A | IC50 | ~3 µM (72h) | ||
| Hep3B | N/A | IC50 | Varies | ||
| Galunisertib (LY2157299) | SK-HEP1 | N/A | Anti-invasive effect | Potent | |
| HepG2, Hep3B, Huh7 | N/A | Anti-proliferative effect | Modest | ||
| 4T1-LP | N/A | pSMAD Inhibition IC50 | 1.765 µM | ||
| Irinotecan | HT-29 | N/A | IC50 | 5.17 µM | |
| LoVo | N/A | IC50 | 15.8 µM |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Target Genes
This protocol outlines the generation of target gene knockout HCC cell lines using the CRISPR/Cas9 system.
-
gRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the gene of interest. Clone the sgRNA sequences into a suitable expression vector containing Cas9 nuclease.
-
Transfection: Transfect the HCC cell line (e.g., HepG2, SK-Hep-1) with the gRNA/Cas9 expression vector using a suitable transfection reagent.
-
Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Screening and Validation: Screen the resulting clones for the desired gene knockout by PCR, Sanger sequencing, and Western blotting to confirm the absence of the target protein.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed wild-type and knockout HCC cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the miR-122 mimic or alternative antitumor agents for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blotting
This protocol is used to detect the expression levels of specific proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ADAM10, SRF, Igf1R, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: Mechanism of miR-122 in HCC.
Experimental Workflow
Caption: Workflow for knockout validation.
References
- 1. Antitumor function of microRNA-122 against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MicroRNA-122 Inhibits Tumorigenic Properties of Hepatocellular Carcinoma Cells and Sensitizes These Cells to Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HNF-4α inhibits hepatocellular carcinoma cell proliferation through mir-122-adam17 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Antitumor Agent-122
The responsible management and disposal of investigational compounds such as Antitumor agent-122 are critical for ensuring the safety of laboratory personnel and protecting the environment.[1][2] As a potent cytotoxic agent, this compound necessitates strict adherence to disposal protocols to mitigate exposure risks and comply with regulatory standards.[2] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, in line with best practices for managing hazardous and investigational pharmaceutical waste.
Disclaimer: "this compound" is a placeholder for a hypothetical compound. Researchers must always consult the specific Safety Data Sheet (SDS) and institutional guidelines for detailed handling and disposal instructions for any investigatory agent.[1][3]
Essential Safety and Handling Data
A thorough understanding of the agent's properties is the first step in ensuring its safe handling and disposal. The following table summarizes key data points relevant to this compound, which should be confirmed and expanded upon using the compound-specific SDS.
| Parameter | Value | Significance for Disposal |
| Chemical Class | Varies (e.g., Macrocyclic Peptide, Small Molecule Kinase Inhibitor) | May dictate specific chemical deactivation procedures; susceptibility to degradation by strong acids, bases, or oxidizing agents. |
| Known Hazards | Cytotoxic, potential mutagen. | Necessitates handling as hazardous waste and the use of extensive Personal Protective Equipment (PPE). |
| Storage Conditions | Refer to SDS | Indicates thermal stability; expired materials must be disposed of as hazardous waste. |
| Solubility | Refer to SDS | Determines appropriate solvents for decontamination and cleaning of spills. |
| Recommended PPE | Double chemotherapy gloves, disposable gown, safety goggles/face shield. | Essential for preventing skin and eye contact during handling and disposal. |
| Waste Categorization | Bulk Hazardous Waste, Trace Contaminated Waste. | Dictates the type of waste container and disposal stream. |
| Final Disposal Method | Incineration. | The standard and required method for cytotoxic and investigational drug waste to ensure complete destruction. |
Waste Segregation and Disposal Workflow
Proper segregation of waste contaminated with this compound is a critical first step in the disposal process. Different types of waste require specific containers and disposal pathways. The following diagram and table outline the recommended segregation and disposal workflow.
Caption: Waste Segregation and Disposal Workflow for this compound.
Waste Categorization and Container Specifications
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container. | Hazardous waste incineration. |
| Trace Contaminated Solids | Items with minimal residual contamination (less than 3% of the original volume), such as empty vials, flasks, plasticware, gloves, and gowns. | Yellow chemotherapy waste container. | Incineration via the trace chemotherapy waste stream. |
| Trace Contaminated Sharps | Needles, syringes, and other sharps contaminated with trace amounts of this compound. | Yellow, puncture-resistant "Chemo Sharps" container. | Incineration via the trace chemotherapy waste stream. |
| Contaminated PPE | Gowns, double gloves, and other disposable personal protective equipment used during handling. | Yellow chemotherapy waste bag or container. | Incineration via the trace chemotherapy waste stream. |
Experimental Protocol: Decontamination of Laboratory Surfaces
This protocol outlines the procedure for cleaning laboratory surfaces and non-disposable equipment contaminated with this compound.
Methodology:
-
Preparation: Don appropriate PPE, including double chemotherapy-rated gloves, a disposable gown, and safety goggles. Prepare a designated area for the decontamination process.
-
Initial Cleaning: Liberally apply a detergent solution to the contaminated surface and wipe with absorbent pads. For powder spills, cover with damp cloths to avoid generating aerosols.
-
Chemical Deactivation (if applicable): If specified in the SDS, apply an appropriate deactivating solution (e.g., 10% bleach solution followed by a neutralizer like sodium thiosulfate) and allow for the recommended contact time.
-
Rinsing: Thoroughly rinse the surface with distilled water to remove any residual cleaning agents or byproducts.
-
Final Wipe-Down: Perform a final wipe with 70% ethanol or another appropriate laboratory disinfectant.
-
Waste Disposal: Dispose of all cleaning materials (absorbent pads, wipes, etc.) as trace-contaminated waste in a yellow chemotherapy waste container.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling any waste, don the following PPE:
-
Two pairs of chemotherapy-tested gloves.
-
A solid-front, disposable gown with tight-fitting cuffs.
-
Safety goggles or a face shield.
-
-
Waste Segregation at the Point of Generation: Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers as detailed in the table above.
-
Container Management and Labeling:
-
Do not overfill waste containers.
-
Ensure all containers are securely sealed when not in use and before transport.
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.
-
-
Decontamination of Work Surfaces: After completing waste disposal procedures, decontaminate all work surfaces according to the protocol provided above.
-
Final Disposal:
-
Transport sealed waste containers to the designated hazardous waste accumulation area within the facility.
-
Follow institutional procedures for the final pickup and disposal by a licensed hazardous waste management company. All cytotoxic waste must ultimately be incinerated.
-
References
Essential Safety and Logistical Information for Handling Antitumor Agent-122
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling of Antitumor Agent-122
This compound, identified as a potent β-glucuronide-MMAE auristatin conjugate, requires stringent safety protocols due to its cytotoxic nature. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of all personnel. Adherence to these procedures is critical to minimize exposure risk and maintain a safe laboratory environment.
I. Understanding the Hazard
This compound is a highly potent compound designed to be toxic to cells. Its active component, monomethyl auristatin E (MMAE), is a cytotoxic agent that can be fatal if swallowed or inhaled and may cause genetic defects.[1] Due to its potency, it is classified as an occupational exposure band (OEB) 5 or 6 compound, necessitating the most stringent containment measures.[2][3] Exposure can occur through inhalation, skin contact, or ingestion. Therefore, a comprehensive safety program is essential, encompassing employee training, robust work practices, and the correct use of personal protective equipment (PPE).[4][5]
II. Personal Protective Equipment (PPE)
The primary barrier between laboratory personnel and the hazardous agent is appropriate PPE. The following table summarizes the required PPE for handling this compound. It is imperative that all PPE is donned before handling the agent and disposed of as cytotoxic waste after completion of the task.
| Task | Required Personal Protective Equipment |
| Handling solid (powder) form | Gloves: Two pairs of chemotherapy-rated gloves, with the outer pair having long cuffs tucked over the gown sleeves. |
| Gown: Disposable, lint-free, solid-front, back-closing chemotherapy gown made of a material like polyethylene-coated polypropylene. | |
| Eye Protection: Safety goggles or a face shield. | |
| Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is required for handling powders outside of a containment device. | |
| Handling liquid solutions | Gloves: Two pairs of chemotherapy-rated gloves. |
| Gown: Chemotherapy-rated gown. | |
| Eye Protection: Safety goggles. A face shield is recommended if there is a splash risk. | |
| Respiratory Protection: Not typically required if handled within a certified chemical fume hood or biological safety cabinet. | |
| Administering to animals | Gloves: Two pairs of chemotherapy-rated gloves. |
| Gown: Chemotherapy-rated gown. | |
| Eye Protection: Safety goggles and a face shield. | |
| Respiratory Protection: As determined by risk assessment, particularly if aerosolization is possible. | |
| Waste Disposal | Gloves: Two pairs of chemotherapy-rated gloves. |
| Gown: Chemotherapy-rated gown. | |
| Eye Protection: Safety goggles. |
III. Engineering Controls and Work Practices
Engineering controls are the most effective way to minimize exposure. All work with this compound, especially the handling of powders, must be conducted in a designated area within a certified containment device.
-
Primary Engineering Controls: A Class II, Type B2 Biological Safety Cabinet (BSC) or a powder containment hood that is externally vented is recommended for handling the powdered form of the agent. For liquid manipulations, a certified chemical fume hood is adequate.
-
Negative Pressure Rooms: For manufacturing and high-concentration work, operations should be carried out in a negative pressure room to prevent the escape of hazardous materials.
-
Closed Systems: Whenever possible, use closed systems for transfers to minimize the risk of spills and aerosol generation.
-
Decontamination: All surfaces and equipment that come into contact with the agent must be decontaminated. A solution of bleach followed by a neutralizing agent like sodium thiosulfate is a common practice.
IV. Experimental Protocol: Reconstitution of Powdered this compound
This protocol outlines the steps for safely reconstituting the powdered form of this compound.
-
Preparation:
-
Ensure all necessary PPE is correctly donned.
-
Prepare the work area within a certified biological safety cabinet or powder containment hood by covering the surface with a disposable absorbent pad.
-
Assemble all required materials: vial of this compound, appropriate solvent, sterile syringes and needles, and a waste container.
-
-
Reconstitution:
-
Carefully remove the cap from the vial of this compound.
-
Using a sterile syringe, slowly add the required volume of solvent to the vial, directing the stream down the side of the vial to avoid aerosolization.
-
Gently swirl the vial to dissolve the powder. Do not shake, as this can cause foaming and aerosol generation.
-
Once dissolved, the solution is ready for further dilution or use.
-
-
Post-Procedure:
-
Wipe the exterior of the vial with a decontaminating solution.
-
Dispose of all single-use items (syringes, needles, absorbent pads) in a designated cytotoxic waste container.
-
Decontaminate the work surface of the containment device.
-
Remove PPE in the correct order to avoid self-contamination and dispose of it in the cytotoxic waste.
-
Wash hands thoroughly with soap and water.
-
V. Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
-
Waste Segregation: All contaminated materials, including PPE, disposable labware, and cleaning materials, must be segregated into clearly labeled, leak-proof cytotoxic waste containers. These containers are typically color-coded purple or yellow with a cytotoxic symbol.
-
Sharps: All sharps, such as needles and scalpels, must be disposed of in a puncture-resistant cytotoxic sharps container.
-
Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration. Under no circumstances should this waste be disposed of in general laboratory trash or down the drain.
VI. Emergency Procedures
In the event of a spill or personnel exposure, immediate action is required.
-
Spill:
-
Evacuate the immediate area.
-
Alert others and secure the area to prevent entry.
-
If trained and equipped with a spill kit, don appropriate PPE and clean the spill according to your institution's standard operating procedures. For large spills, contact the institutional safety office.
-
-
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention.
-
-
Eye Exposure:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek immediate medical attention.
-
By adhering to these safety protocols, researchers can handle this compound with a high degree of safety, minimizing the risk of exposure and ensuring a secure research environment. Always consult your institution's specific safety guidelines and the material safety data sheet (MSDS) for the most comprehensive information.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Cytotoxic & High Potency Samples Handling/ Processing – Biopharma Group [biopharmagroupcdmo.com]
- 4. trinityconsultants.com [trinityconsultants.com]
- 5. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
